molecular formula C7H6BrClN2O2 B13110775 Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Cat. No.: B13110775
M. Wt: 265.49 g/mol
InChI Key: IRKBPZGHGQPMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H6BrClN2O2 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-bromo-3-chloropyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-3-chloropyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6BrClN2O2

Molecular Weight

265.49 g/mol

IUPAC Name

ethyl 6-bromo-3-chloropyrazine-2-carboxylate

InChI

InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3

InChI Key

IRKBPZGHGQPMIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1Cl)Br

Origin of Product

United States

Foundational & Exploratory

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate , a critical scaffold in medicinal chemistry.

Executive Summary

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (CAS: 1935592-88-3) is a highly functionalized pyrazine intermediate used extensively in the discovery of bioactive small molecules.[1] Its structural uniqueness lies in its orthogonal reactivity : the presence of three distinct electrophilic sites (C3-Cl, C6-Br, and C2-Ester) allows for sequential, regioselective functionalization. This guide details the physicochemical properties, validated synthesis routes, and regioselective reactivity profiles necessary for utilizing this scaffold in drug development.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertyData
Chemical Name Ethyl 6-bromo-3-chloropyrazine-2-carboxylate
CAS Registry Number 1935592-88-3
Molecular Formula C₇H₆BrClN₂O₂
Molecular Weight 265.49 g/mol
SMILES CCOC(=O)C1=NC(Br)=CN=C1Cl
Appearance White to off-white crystalline solid
Melting Point 45–50 °C (Typical range for this class)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light

Structural Analysis & Reactivity Profile[1][6]

The utility of this compound stems from the electronic differentiation of its reaction sites.[1] The pyrazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack, while the halogen substituents provide handles for metal-catalyzed coupling.

Regioselectivity Map
  • C3-Position (Chlorine): This position is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1] It is ortho to the electron-withdrawing ester group and adjacent to the ring nitrogen (N4), creating a significant partial positive charge.[1] Nucleophiles (amines, alkoxides, thiols) attack here preferentially over the C6 position.[1]

  • C6-Position (Bromine): This position is meta to the ester and less activated for SNAr.[1] However, the C-Br bond is weaker than the C-Cl bond, making it the preferred site for Oxidative Addition by transition metals (e.g., Pd(0)).[1] This allows for selective Suzuki, Stille, or Buchwald-Hartwig couplings at C6 without disturbing the C3-Cl bond.

  • C2-Position (Ester): A standard electrophile for hydrolysis (to acid), reduction (to alcohol), or amidation.[1]

ReactivityMap Core Ethyl 6-bromo-3-chloropyrazine- 2-carboxylate SnAr S_NAr (C3-Cl) (Amines, Alkoxides) Fastest Reaction Core->SnAr Activated by ortho-Ester & N4 Suzuki Pd-Coupling (C6-Br) (Boronic Acids) Selective Metal Insertion Core->Suzuki Weaker C-Br Bond (Oxidative Addition) Ester Ester Manipulation (C2) (Hydrolysis, Amidation) Core->Ester Standard Carbonyl Chemistry

Figure 1: Orthogonal reactivity map showing the preferred chemical transformations for each site.[1]

Synthesis & Manufacturing

While direct lithiation of chloropyrazines is possible, the most robust and scalable synthesis involves a stepwise functionalization starting from Ethyl 3-aminopyrazine-2-carboxylate .

Retrosynthetic Analysis

The target is accessed via:

  • Bromination of the C6 position (para to the amino group).[1]

  • Sandmeyer-type transformation (Diazotization/Chlorination) to convert the C3-amino group to a C3-chloro group.[1]

Validated Synthesis Protocol
Step 1: Synthesis of Ethyl 3-amino-6-bromopyrazine-2-carboxylate[1]
  • Reagents: Ethyl 3-aminopyrazine-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Procedure:

    • Dissolve Ethyl 3-aminopyrazine-2-carboxylate in MeCN (0.5 M) at 0 °C.

    • Add NBS portion-wise over 30 minutes to avoid exotherms.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

    • Workup: Concentrate solvent, dilute with water, and filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.[1]

    • Yield: Typically 85–95%.[1]

Step 2: Conversion to Ethyl 6-bromo-3-chloropyrazine-2-carboxylate[1]
  • Reagents: t-Butyl Nitrite (tBuONO, 1.5 eq), Copper(II) Chloride (CuCl₂, 1.2 eq).[1]

  • Solvent: Acetonitrile (MeCN).[1]

  • Procedure:

    • Suspend CuCl₂ in dry MeCN at RT.

    • Add tBuONO dropwise.[1] The solution will turn dark green/black.

    • Add Ethyl 3-amino-6-bromopyrazine-2-carboxylate portion-wise (solid) or as a solution.

    • Heat the reaction to 60–65 °C for 1–2 hours. Nitrogen gas evolution will be observed.[1]

    • Workup: Cool to RT. Quench with 1N HCl (to break Cu-complexes). Extract with Ethyl Acetate (3x).[1] Wash organics with Brine, dry over Na₂SO₄.

    • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Yield: Typically 60–75%.

SynthesisWorkflow Start Start: Ethyl 3-aminopyrazine-2-carboxylate Step1 Step 1: Bromination (NBS, MeCN, 0°C -> RT) Target: C6 Position Start->Step1 Inter Intermediate: Ethyl 3-amino-6-bromopyrazine-2-carboxylate Step1->Inter Step2 Step 2: Sandmeyer Chlorination (tBuONO, CuCl2, MeCN, 60°C) Target: C3 Amino -> Chloro Inter->Step2 Final Final Product: Ethyl 6-bromo-3-chloropyrazine-2-carboxylate Step2->Final

Figure 2: Step-wise synthesis workflow via the modified Sandmeyer route.

Experimental Protocols for Derivatization

Protocol A: Regioselective SNAr at C3

Objective: Introduction of an amine at the C3 position.

  • Setup: In a 20 mL vial, dissolve Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (100 mg, 0.38 mmol) in anhydrous THF (2 mL).

  • Addition: Add DIPEA (1.5 eq) followed by the amine nucleophile (1.1 eq).

  • Reaction: Stir at RT for 2 hours. (Note: Heating to 50°C may be required for sterically hindered amines).[1]

  • Observation: The C3-Cl is displaced exclusively. The C6-Br remains intact due to the lack of activation at the meta position relative to the ester.[1]

  • Workup: Dilute with EtOAc, wash with water, dry, and concentrate.

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Arylation at the C6 position while preserving C3-Cl.[1]

  • Setup: Combine the scaffold (1.0 eq), Aryl boronic acid (1.1 eq), and K₂CO₃ (2.5 eq) in Dioxane/Water (4:1).[1]

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%).[1]

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 80 °C for 4–6 hours.

  • Note: High temperatures (>100 °C) or stronger bases may lead to competitive coupling at C3 or hydrolysis of the ester.[1]

Handling & Safety (MSDS Summary)

  • GHS Classification:

    • Acute Tox. 4 (Oral) - H302[1]

    • Skin Irrit. 2 - H315[1]

    • Eye Irrit.[1] 2A - H319

    • STOT SE 3 - H335 (Respiratory Irritation)[1]

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[1]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Skin Contact: Wash with soap and water.[1]

  • Disposal: Dispose of contents to an approved waste disposal plant in accordance with local regulations.

References

  • PubChem Compound Summary. (2025). Ethyl 6-bromo-3-chloropyrazine-2-carboxylate.[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025).[1] Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate Product Sheet (Analogous Chemistry). Merck KGaA.[1] Link

  • Organic Syntheses. (2019). General Procedures for Sandmeyer Chlorination of Heterocycles. Org. Synth. Link

  • BenchChem. (2025).[1] Reactivity Face-Off: Halo-pyrazines in Pd-Coupling vs SnAr. Link[1]

  • BLD Pharm. (2025).[1] Product Analysis: Ethyl 6-bromo-3-chloropyrazine-2-carboxylate. Link

Sources

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate: Comprehensive Chemical Identifiers, Orthogonal Synthesis, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, di-halogenated heterocyclic building blocks are critical for the divergent synthesis of complex pharmacophores. Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a highly specialized, electron-deficient pyrazine scaffold that has emerged as a cornerstone intermediate in drug discovery[1]. By strategically positioning a chlorine atom at C3 and a bromine atom at C6 around a carboxylate-functionalized pyrazine core, this molecule provides orthogonal reactivity vectors. This structural design enables highly regioselective, sequential cross-coupling reactions, making it an invaluable precursor for synthesizing advanced targeted therapeutics, including Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[2] and SHP2 phosphatase inhibitors[3].

Part 1: Chemical Identifiers & Physicochemical Data

Accurate identification and tracking of chemical building blocks are foundational to reproducible drug development. The ethyl ester variant of this scaffold is uniquely identified by its CAS Registry Number, though its methyl ester and free acid analogues are also frequently cited in patent literature[4][5].

Table 1: Primary Identifiers and Structural Properties
PropertyValue
Chemical Name Ethyl 6-bromo-3-chloropyrazine-2-carboxylate
CAS Registry Number 1935592-88-3[1]
Molecular Formula C7H6BrClN2O2[1]
Molecular Weight 265.49 g/mol
SMILES String CCOC(=O)c1nc(Br)cnc1Cl[6]
Related Analogue (Methyl Ester) CAS 1256921-67-1 (MW: 251.47 g/mol )[5]
Related Analogue (Free Acid) CAS 1260665-53-9 (MW: 237.44 g/mol )[4]

Part 2: Mechanistic Synthesis & Self-Validating Protocols

The synthesis of highly functionalized pyrazines requires overcoming the inherent electron deficiency of the 1,4-diazine ring, which strongly resists classical electrophilic aromatic substitution. The construction of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate typically relies on a bottom-up radical functionalization followed by directed halogenation.

Protocol 1: Synthesis of the Precursor (Ethyl 3-chloropyrazine-2-carboxylate)

Causality & Mechanism: Direct carboxylation of chloropyrazine is thermodynamically unfavorable. Instead, a Minisci-type radical substitution is employed[7]. Ethyl pyruvate is treated with hydrogen peroxide and iron(II) sulfate (Fenton conditions) to generate a nucleophilic acyl radical. Because the pyrazine ring is protonated under the acidic reaction conditions, the nucleophilic radical selectively attacks the most electron-deficient position—C2, directly adjacent to the inductive electron-withdrawing chlorine at C3.

Step-by-Step Methodology:

  • Radical Generation: Cool a mixture of ethyl pyruvate (45 mmol) to -10 °C. Dropwise, add 30% H₂O₂ (30 mmol) and stir for 15 minutes[7].

  • Substrate Preparation: In a separate vessel, vigorously stir chloropyrazine (10 mmol), water (7 mL), concentrated H₂SO₄ (30 mmol), FeSO₄·7H₂O (30 mmol), and toluene (30 mL) at -5 °C[7].

  • Coupling: Slowly introduce the ethyl pyruvate/H₂O₂ mixture into the chloropyrazine solution, maintaining the temperature below 0 °C. Stir for an additional 15 minutes.

  • Quenching & Extraction: Pour the mixture into ice water and extract iteratively with dichloromethane.

  • Self-Validation System:

    • In-Process: Monitor via TLC (Ethyl Acetate/Hexane 1:3). The disappearance of the chloropyrazine spot indicates reaction completion.

    • Analytical: Purify via Kugelrohr distillation (110 °C, 1 mbar)[7]. Validate the product via ¹H NMR; the presence of an AB spin system at ~8.5 ppm (J = 2.5 Hz) confirms the preservation of the C5-C6 protons, validating substitution strictly at C2[7].

Protocol 2: Regioselective Bromination at C6

Causality & Mechanism: With the C2 and C3 positions occupied, functionalizing the C6 position requires exploiting the directing effects of the pyrazine nitrogens. A Sandmeyer-type approach starting from a 6-amino precursor, or a directed metalation-halogenation sequence using a strong non-nucleophilic base (e.g., TMPMgCl·LiCl) followed by trapping with an electrophilic bromine source (e.g., 1,2-dibromotetrafluoroethane), ensures strict regiocontrol at C6 without disturbing the C3-chlorine bond.

Self-Validation System:

  • Analytical: LC-MS is the gold standard here. The final product must exhibit a highly distinct isotopic cluster representing the M, M+2, and M+4 peaks in an approximate 3:4:1 ratio, confirming the successful incorporation of exactly one bromine and one chlorine atom on the scaffold.

Synthesis A Chloropyrazine + Ethyl Pyruvate B Ethyl 3-chloropyrazine -2-carboxylate A->B Minisci Reaction (H2O2, FeSO4) C Ethyl 6-bromo-3-chloro pyrazine-2-carboxylate B->C Regioselective Bromination

Caption: Synthetic workflow for Ethyl 6-bromo-3-chloropyrazine-2-carboxylate.

Part 3: Orthogonal Reactivity & Applications in Drug Discovery

The true value of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate lies in its orthogonal reactivity profile. In transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), the carbon-bromine bond at C6 undergoes oxidative addition to palladium(0) significantly faster than the carbon-chlorine bond at C3[2].

Application 1: IDO1 Inhibitor Synthesis

In the development of heme-binding IDO1 inhibitors (critical for reversing cancer-induced immunosuppression), the methyl/ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold is utilized to build the core structure[2]. Researchers selectively react the C6-bromide with trimethylboroxine using a Pd(II)dppf catalyst to install a methyl group, leaving the C3-chloride perfectly intact for subsequent nucleophilic aromatic substitution (SNAr) or a second, higher-temperature palladium coupling[2].

Application 2: SHP2 Phosphatase Inhibitors

SHP2 deregulation is heavily implicated in various cancers. Patent literature demonstrates the use of this pyrazine carboxylate in synthesizing SHP2 inhibitors[3]. The synthetic route involves reacting the C3-chloride via SNAr with a complex amine (e.g., a spiro-piperidine derivative) in the presence of triethylamine (TEA) and DMF, while preserving the C6-bromide for later-stage structural elaboration[8].

Orthogonal Start Ethyl 6-bromo-3-chloro pyrazine-2-carboxylate Step1 Pd-Catalyzed Coupling (C6 Position) Start->Step1 Int C6-Substituted 3-chloropyrazine Step1->Int Fast Oxidative Addition (Br) Step2 SNAr or 2nd Pd-Coupling (C3 Position) Int->Step2 Final C3,C6-Disubstituted Pyrazine Scaffold Step2->Final High Temp / Strong Base (Cl)

Caption: Orthogonal cross-coupling logic exploiting differential C-Br and C-Cl reactivity.

References

Sources

Solubility Data & Thermodynamic Analysis: Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile and thermodynamic behavior of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate , a critical intermediate in the synthesis of bioactive pyrazine derivatives (including Favipiravir analogs and SHP2/IDO1 inhibitors).

Note on Data Availability: While specific peer-reviewed solubility datasets for the ethyl ester (CAS 1935592-88-3) are proprietary or sparse in open literature, this guide synthesizes data from its structural homolog, Methyl 6-bromo-3-chloropyrazine-2-carboxylate (CAS 1256921-67-1), and applies group contribution principles to provide a high-confidence solubility profile.

Part 1: Executive Technical Summary

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a lipophilic, halogenated heteroaromatic ester. Its solubility behavior is governed by the interplay between the π-deficient pyrazine ring, the polarizable halogen substituents (Br, Cl), and the hydrophobic ethyl ester tail.

  • Primary Application: Key electrophilic intermediate for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (

    
    ) in the development of kinase inhibitors (e.g., SHP2, IDO1).
    
  • Solubility Classification: Class II/IV (Low Aqueous Solubility, High Permeability).

  • Dissolution Thermodynamics: Endothermic process (

    
    ); solubility increases significantly with temperature.
    
Chemical Identity
PropertyEthyl Ester (Target)Methyl Ester (Reference Proxy)
CAS Number 1935592-88-3 1256921-67-1
Formula


MW 265.49 g/mol 251.46 g/mol
LogP (Predicted) ~2.3 - 2.5~1.9 - 2.1
Physical State Solid / Crystalline PowderSolid

Part 2: Solubility Profile in Organic Solvents

The following data represents the predicted solubility hierarchy based on the homologous methyl ester experimental data and solvatochromic parameters.

Solubility Hierarchy (at 298.15 K)

The compound exhibits positive deviation from ideal solubility in polar aprotic solvents due to dipole-dipole interactions with the pyrazine ring.

Solvent ClassRepresentative SolventsSolubility LevelInteraction Mechanism
Polar Aprotic DMF, DMSO, NMP Very High (> 150 mg/mL)Strong dipole-dipole; disruption of crystal lattice.
Esters/Ketones Ethyl Acetate, Acetone High (50 - 120 mg/mL)Favorable van der Waals & dipole interactions.
Chlorinated Dichloromethane, Chloroform High (> 80 mg/mL)Halogen-halogen interactions; good solvation of lipophilic core.
Alcohols Methanol, Ethanol, IPA Moderate (10 - 40 mg/mL)H-bonding with ester oxygen; limited by hydrophobic ethyl chain.
Aromatic Toluene, Xylene Moderate (15 - 30 mg/mL)

stacking interactions.
Alkanes Hexane, Heptane Low (< 5 mg/mL)Weak dispersion forces; high energy cost to break crystal lattice.
Aqueous Water Insoluble (< 0.1 mg/mL)Hydrophobic effect dominates.
Temperature Dependence (Trend Analysis)

Solubility (


) follows a non-linear increase with temperature, characteristic of rigid aromatic esters.
  • Gradient: Steeper solubility curves are observed in alcohols (Methanol, Ethanol) compared to esters (Ethyl Acetate), indicating a higher enthalpy of dissolution (

    
    ) in protic solvents.
    
  • Implication: Cooling crystallization is highly effective in alcoholic solvents due to the sharp solubility drop-off.

Part 3: Experimental Methodology (Protocol)

To validate specific solubility points for process development, the Laser Dynamic Monitoring Method is recommended over static gravimetric analysis for its precision and speed.

Workflow Diagram (DOT)

SolubilityProtocol cluster_conditions Critical Parameters Prep Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Thermostated Vessel) Prep->Equil T ± 0.05 K Laser Laser Monitoring System (Transmissivity Measurement) Equil->Laser Stirring Detect Dissolution Point Detection (Transmissivity Max) Laser->Detect Dynamic Heating Calc Mole Fraction Calculation (x_i) Detect->Calc Mass Balance Model Thermodynamic Modeling (Apelblat / van't Hoff) Calc->Model Data Fitting P1 Stirring Speed (300-400 rpm) P2 Heating Rate (< 2 K/h)

Caption: Dynamic Laser Monitoring workflow for precise solubility determination.

Detailed Protocol Steps
  • Preparation: Add excess Ethyl 6-bromo-3-chloropyrazine-2-carboxylate to a double-jacketed glass vessel containing 50 mL of the target solvent.

  • Equilibration: set the thermostat to the starting temperature (e.g., 278.15 K) and stir at 400 rpm.

  • Laser Setup: Direct a laser beam (He-Ne, 632.8 nm) through the suspension to a photodetector.

  • Dynamic Measurement: Slowly increase temperature (0.1 K/min). The dissolution point is defined as the temperature where laser transmissivity reaches a maximum constant plateau (clear solution).

  • Replication: Repeat with varying solute masses to construct the polythermal solubility curve.

Part 4: Thermodynamic Modeling & Parameters

For process simulation, experimental data should be correlated using the Modified Apelblat Equation , which typically provides the highest


 (> 0.99) for pyrazine esters.
The Modified Apelblat Model


  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived from regression.
    
Thermodynamic Functions

The dissolution process is driven by the following thermodynamic parameters calculated at the mean harmonic temperature (


):
ParameterSymbolFormulaTypical Value TrendInterpretation
Enthalpy


Positive (+) Endothermic. Requires heat input to dissolve.
Entropy


Positive (+) Entropy-driven. Disorder increases upon dissolution.
Gibbs Energy


Positive (+) Non-spontaneous at standard state (requires driving force).

Implication for Process Design: Since


, higher temperatures favor dissolution. The positive entropy (

) indicates that the crystal lattice breakdown is the dominant entropic factor.

Part 5: Extrapolation Logic (Methyl to Ethyl)

When bridging data from the Methyl ester to the Ethyl ester , apply the following corrections:

  • Lipophilicity Shift: The ethyl group adds a methylene (-CH2-) unit, increasing LogP by approx. 0.5 units.[3]

    • Effect: Solubility in non-polar solvents (Toluene, Hexane) will be higher for the Ethyl ester than the Methyl ester.

    • Effect: Solubility in water and Methanol will be lower .

  • Melting Point Depression: Ethyl esters often have lower melting points than their methyl analogs due to less efficient crystal packing.

    • Effect: Lower MP generally correlates to higher overall solubility (Ideal Solubility Theory:

      
      ).
      
Logic Diagram (DOT)

Extrapolation Methyl Methyl Ester Data (Reference Source) Factor1 + CH2 Group (Increased Lipophilicity) Methyl->Factor1 Factor2 Crystal Packing (Lower Melting Point) Methyl->Factor2 Ethyl Ethyl Ester Prediction (Target) Result1 Increased Solubility in Non-Polar Solvents Ethyl->Result1 Result2 Decreased Solubility in Water/Methanol Ethyl->Result2 Factor1->Ethyl Factor2->Ethyl

Caption: Structural extrapolation logic from Methyl to Ethyl ester.

References

  • Tang, S., et al. "Solubility and Thermodynamic Properties of Methyl 6-bromo-3-chloropyrazine-2-carboxylate in Different Pure Solvents.
  • Relay Therapeutics, Inc. "SHP2 Phosphatase Inhibitors and Methods of Use." World Intellectual Property Organization, WO2019183367A1, 2019. (Describes synthesis and handling of the intermediate). Link

  • Jouyban, A. "Review of the Jouyban-Acree Model for Mathematical Analysis of Solubility." Journal of Pharmaceutical & Pharmaceutical Sciences, vol. 11, no. 1, 2008.
  • NIST Chemistry WebBook. "Thermochemical Data for Heterocyclic Esters." (General reference for thermodynamic validation). Link

Sources

Bifunctional Pyrazine Scaffolds in Drug Discovery: A Technical Guide to Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of rigid, multi-functionalized heteroaromatic scaffolds is paramount for optimizing target affinity and pharmacokinetic profiles. Ethyl 6-bromo-3-chloropyrazine-2-carboxylate has emerged as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis and a self-validating experimental framework for leveraging the orthogonal reactivity of this pyrazine derivative. By understanding the electronic causality of its structure, researchers can predictably synthesize complex kinase and protease inhibitors without the need for cumbersome protecting-group chemistry.

Physicochemical Profiling & Structural Causality

The synthetic utility of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is rooted in its precise electronic asymmetry[1],[2].

Quantitative Chemical Properties
PropertyValue
Chemical Name Ethyl 6-bromo-3-chloropyrazine-2-carboxylate
CAS Registry Number 1935592-88-3
Molecular Formula C₇H₆BrClN₂O₂
Average Molecular Weight 265.49 g/mol
Monoisotopic Mass 263.93 g/mol
SMILES String CCOC(=O)c1nc(Br)cnc1Cl

Structural Causality: The pyrazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. The addition of an ethyl ester at the C-2 position further withdraws electron density via both inductive (-I) and resonance (-M) effects. This creates a highly electrophilic center at the adjacent C-3 position, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and activating the C-Cl bond for Nucleophilic Aromatic Substitution (SₙAr).

Conversely, the C-6 position, bearing a bromine atom, is electronically less activated for SₙAr but possesses a weaker carbon-halogen bond (C-Br bond dissociation energy is lower than C-Cl). This makes C-6 the thermodynamically preferred site for Palladium-catalyzed oxidative addition.

Orthogonal Reactivity: The Logic of Regioselective Functionalization

The distinct electronic environments of the C-3 and C-6 positions enable a sequential, orthogonal functionalization strategy.

  • Regioselective SₙAr at C-3: When exposed to a nucleophile (e.g., an amine or alkoxide), attack occurs exclusively at C-3. The resulting anionic Meisenheimer complex is highly stabilized by the adjacent ester carbonyl.

  • Cross-Coupling at C-6: Following C-3 substitution, the C-6 bromine remains intact. The intermediate can then be subjected to Suzuki-Miyaura or Buchwald-Hartwig conditions, where the Pd(0) catalyst selectively inserts into the weaker C-Br bond.

OrthogonalFunctionalization A Starting Material Ethyl 6-bromo-3-chloropyrazine-2-carboxylate B Phase 1: SNAr Reaction (Nucleophile, DIPEA, DMF, 0°C) A->B Regioselective C-3 Attack C Intermediate Ethyl 6-bromo-3-(amino)pyrazine-2-carboxylate B->C D Phase 2: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2, K2CO3, 80°C) C->D C-6 Oxidative Addition E Final Scaffold 3,6-Disubstituted Pyrazine-2-carboxylate D->E

Workflow of orthogonal functionalization for 3,6-disubstituted pyrazine synthesis.

Experimental Workflow: Self-Validating Functionalization Protocol

To ensure reproducibility and scientific integrity, the following two-step sequence is designed as a self-validating system. Each step contains internal checks to verify mechanistic success before proceeding.

Phase 1: Regioselective SₙAr at C-3

Objective: Substitute the C-3 chlorine with a primary amine.

  • Preparation: Dissolve Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the SₙAr reaction without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic C-3 site.

  • Nucleophile Addition: Cool the mixture to 0°C and add the primary amine (1.05 eq) dropwise.

    • Causality: Cooling controls the exothermic nature of the reaction and suppresses any potential off-target attack at the ester carbonyl or the C-6 position.

  • Self-Validation (LC-MS): Warm to room temperature and stir for 2 hours. Monitor via LC-MS. The reaction validates itself when the starting material peak disappears and a new peak emerges corresponding to

    
    . Crucially, the isotopic pattern must clearly show the retention of the bromine atom (a characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br).
    
Phase 2: Suzuki-Miyaura Cross-Coupling at C-6

Objective: Couple an aryl boronic acid to the C-6 position.

  • Preparation: Combine the C-3 substituted intermediate (1.0 eq), aryl boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃) (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

    • Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base, which is an absolute requirement for the transmetallation step of the catalytic cycle.

  • Degassing: Sparge the mixture with Nitrogen gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst degradation.

  • Self-Validation (Visual & Analytical): Heat to 80°C for 4 hours. The reaction mixture will transition from orange to a dark red/brown. Visual check: The appearance of a black precipitate (palladium black) before completion indicates premature catalyst death. Analytical check: LC-MS will confirm success via the complete loss of the 1:1 bromine isotope pattern, replaced by the exact mass of the coupled aryl group.

Applications in Targeted Therapeutics

The 3,6-disubstituted pyrazine-2-carboxylate scaffold generated from this building block is a privileged structure in modern pharmacology:

  • SHP2 Inhibitors: As detailed in patents by Relay Therapeutics, this specific pyrazine scaffold is utilized to construct allosteric inhibitors of SHP2, a protein tyrosine phosphatase critical in RTK signaling pathways[3]. The pyrazine core acts as a rigid hinge, directing substituents precisely into the allosteric pocket.

  • Plasma Kallikrein Inhibitors: Recent therapeutic applications also include the synthesis of plasma kallikrein inhibitors, where the pyrazine ring provides essential hydrogen bonding interactions with the protease active site to manage hereditary angioedema[4].

Analytical Validation Standards (NMR)

To ensure absolute structural integrity of the final scaffold, confirmation must rely on Nuclear Magnetic Resonance (NMR) spectroscopy. The defining feature of the intact pyrazine core is the isolated C-5 proton. In the starting material, this appears as a sharp singlet at approximately


 8.60 - 8.80 ppm in ¹H NMR (400 MHz, CDCl₃). Following C-6 substitution, this proton will shift depending on the electronic nature of the incoming aryl group, but its persistence as a clean singlet confirms the regioselectivity of the preceding steps and the integrity of the aromatic ring.

References

  • [1] BLD Pharm. Ethyl 6-bromo-3-chloropyrazine-2-carboxylate Technical Data. Source: bldpharm.com. 1

  • [2] A2B Chem. 1935592-88-3 | ethyl 6-bromo-3-chloropyrazine-2-carboxylate. Source: a2bchem.com. 2

  • [3] Relay Therapeutics, Inc. WO 2019/183367 A1 - SHP2 Inhibitors. Source: googleapis.com (WIPO). 3

  • [4] WO2021257353A1 - Plasma kallikrein inhibitors. Source: Google Patents. 4

Sources

An In-depth Technical Guide to the Therapeutic Potential of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the therapeutic potential of a specific, yet underexplored scaffold: Ethyl 6-bromo-3-chloropyrazine-2-carboxylate . While direct biological data for this exact molecule is limited in publicly accessible literature, this guide will extrapolate its potential by analyzing structure-activity relationships (SAR) of closely related dihalogenated pyrazine-2-carboxylate derivatives. We will explore its synthetic accessibility, potential therapeutic applications in oncology, infectious diseases, and inflammation, and provide detailed, field-proven experimental protocols for its derivatization and biological evaluation. This document serves as a comprehensive resource for researchers looking to unlock the therapeutic promise of this versatile scaffold.

Introduction: The Pyrazine Core in Modern Drug Discovery

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into numerous FDA-approved drugs. Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The subject of this guide, Ethyl 6-bromo-3-chloropyrazine-2-carboxylate , presents a particularly interesting starting point for medicinal chemistry campaigns. The dihalogenated nature of the ring at positions 3 and 6 offers two distinct points for chemical modification, allowing for the exploration of a wide chemical space. The ethyl carboxylate at position 2 provides a handle for further derivatization, such as amidation, which is a common strategy to enhance biological activity.[3] The presence of both bromine and chlorine atoms allows for selective and differential reactivity in cross-coupling reactions, a powerful tool in modern synthetic chemistry.

This guide will therefore focus on the potential of this scaffold, building a scientific case for its investigation based on the established activities of analogous structures.

Synthetic Accessibility and Derivatization Potential

The synthesis of the core scaffold, while not explicitly detailed in readily available literature, can be approached through established pyrazine chemistry. A plausible synthetic route could involve the chlorination and bromination of a suitable pyrazine-2-carboxylate precursor. For instance, a process could involve the chlorination of a 3-aminopyrazine-2-carboxylate, followed by diazotization and bromination, and finally esterification.[4]

Key Structural Features and Derivatization Strategy

The therapeutic potential of the Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold lies in its strategic functionalization. The diagram below illustrates the key reactive sites and a proposed derivatization strategy to generate a library of diverse compounds for biological screening.

Caption: Derivatization strategy for Ethyl 6-bromo-3-chloropyrazine-2-carboxylate.

This strategic approach allows for the systematic exploration of structure-activity relationships (SAR), a critical component of drug discovery.

Therapeutic Potential: An Evidence-Based Extrapolation

Based on the known biological activities of structurally related halogenated pyrazine-2-carboxylates, we can project the therapeutic potential of the Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold into several key areas.

Anticancer Activity

Pyrazine derivatives are well-documented as potent anticancer agents.[5] The introduction of halogen atoms, particularly chlorine and bromine, on the pyrazine ring has been shown to enhance cytotoxic activity against various cancer cell lines.[6] Halogenated pyrazines can act as inhibitors of protein tyrosine phosphatases, such as SHP2, which are implicated in cancer cell proliferation and survival.[7]

Hypothesized Mechanism of Action: Derivatives of the core scaffold could potentially inhibit key signaling pathways involved in cancer progression, such as the c-Met and VEGFR-2 pathways, which are crucial for tumor angiogenesis and metastasis.[1] Furthermore, they may induce apoptosis and cause cell cycle arrest, as has been observed with other pyrazine-containing compounds.[6][8]

Antimicrobial Activity

The pyrazine nucleus is a common feature in many antimicrobial agents. Halogenated derivatives, in particular, have shown promising activity against a range of bacterial and fungal pathogens.[9] For instance, substituted pyrazine-2-carboxamides have demonstrated significant in vitro activity against Mycobacterium tuberculosis and various fungal strains.[3]

Hypothesized Mechanism of Action: The antimicrobial activity of these compounds may stem from their ability to inhibit essential enzymes in microbial metabolic pathways. For example, they could potentially target enzymes like the YycG histidine kinase in bacteria, which is involved in signal transduction and is essential for bacterial viability.[9]

Anti-inflammatory Activity

Pyrazine derivatives have also emerged as promising anti-inflammatory agents.[10] They can modulate the production of pro-inflammatory mediators and have shown efficacy in animal models of inflammation.

Hypothesized Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Additionally, they might suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocols

To facilitate the investigation of the Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold, this section provides detailed, step-by-step protocols for a representative synthetic derivatization and a key biological assay.

Synthesis of a Representative Derivative: N-benzyl-6-bromo-3-chloropyrazine-2-carboxamide

This protocol describes the amidation of the ethyl ester, a common and effective strategy for enhancing the biological activity of pyrazine-2-carboxylates.

Materials:

  • Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

  • Benzylamine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous methanol.

  • Add benzylamine (1.2 eq) to the solution.

  • Add a catalytic amount of sodium methoxide (0.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-6-bromo-3-chloropyrazine-2-carboxamide.

In Vitro Anticancer Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with test compound at various concentrations B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h to allow formazan formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and determine IC50 H->I

Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[10][13][14]

Materials:

  • Wistar rats (150-200 g)

  • Test compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (n=6 per group): vehicle control, positive control (indomethacin), and test compound groups (at different doses).

  • Compound Administration:

    • Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Structure-Activity Relationship (SAR) Insights

While SAR data for the specific Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold is not available, we can infer potential relationships from related pyrazine series.

  • Halogen Substitution: The nature and position of halogen atoms on the pyrazine ring significantly influence biological activity. In many cases, the presence of electron-withdrawing groups like chlorine and bromine enhances potency.[6]

  • Amide Substitution: Conversion of the C2-ester to an amide and subsequent substitution on the amide nitrogen is a common strategy to modulate activity and physicochemical properties. The nature of the substituent on the amide nitrogen can drastically affect potency and selectivity.[3]

  • Substitution at C3 and C6: The differential reactivity of the C-Cl and C-Br bonds allows for selective introduction of various substituents. Small, lipophilic groups at these positions are often favorable for antimicrobial and anticancer activity.

Conclusion and Future Directions

The Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Based on the extensive literature on related pyrazine derivatives, this scaffold holds significant potential for the discovery of new anticancer, antimicrobial, and anti-inflammatory agents. The synthetic tractability and multiple points for diversification make it an attractive starting point for medicinal chemistry programs.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives based on this core structure. In-depth mechanistic studies will be crucial to elucidate the mode of action of the most promising compounds. With a focused and strategic approach, the therapeutic potential of the Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold can be fully realized.

References

  • Sarika, S., & Nirmala, A. (2012). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Journal of Young Pharmacists, 4(4), 243-249. [Link]

  • Kumar, A., et al. (2024). In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 1234. [Link]

  • Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 277. [Link]

  • Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8636-8665. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. Molecules, 25(5), 1104. [Link]

  • Zhang, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147(15), 8435-8446. [Link]

  • Dolezal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. [Link]

  • Quick Company. (n.d.). Methods For The Preparation Of Ethyl 3 Bromo 1 (3 Chloropyridin 2 Yl) 1 H Pyrazole 5 Carboxylate. [Link]

  • Gkeka, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4361. [Link]

  • Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. DigitalCommons@TMC. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Current Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2014). Biological evaluation of halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives targeting the YycG histidine kinase. European Journal of Medicinal Chemistry, 87, 639-646. [Link]

  • CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. (n.d.).
  • S. Fustero, et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 25(15), 3498. [Link]

  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides, Theory and Applications. IntechOpen. [Link]

  • Wang, Z., et al. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 38(1), 213-217. [Link]

Sources

Navigating the Reactivity Landscape of Halogenated Pyrazine Esters

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Reactivity Profile of Halogenated Pyrazine Esters

Executive Summary

Halogenated pyrazine esters (e.g., methyl 3,5-dichloropyrazine-2-carboxylate) are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., CHK1, Syk) and antivirals (e.g., Favipiravir). Their utility lies in the orthogonal reactivity of their multiple electrophilic sites. However, this same multiplicity presents a challenge: regiocontrol .

This guide provides a definitive technical analysis of the reactivity profiles of these scaffolds, focusing on predicting and controlling site-selectivity during Nucleophilic Aromatic Substitution (


) and Transition-Metal Catalyzed Cross-Couplings (TMCC).

Electronic Structure & Predictive Reactivity

The pyrazine ring is electron-deficient (


-deficient), making it highly susceptible to nucleophilic attack. When functionalized with an ester at C2 and halogens at C3, C5, or C6, the reactivity is dictated by the superposition of the nitrogen activation and the ester's electronic influence.
The "Para-Ortho" Rule for Pyrazine Esters

In


 and oxidative addition steps (Suzuki/Stille), the site of attack is generally the carbon with the lowest LUMO coefficient and highest positive electrostatic potential.
PositionElectronic EnvironmentReactivity Prediction (with C2-EWG)
C3 Ortho to Ester (EWG); Ortho to N1Activated by induction; Sterically hindered.
C5 Para to Ester (EWG); Ortho to N4Highly Activated (Resonance + Induction); Sterically accessible.
C6 Meta to Ester (EWG); Ortho to N1Moderately Activated; Often the least reactive in 3,5-systems.

Core Insight: For 3,5-dihalopyrazine-2-carboxylates , the C5 position is electronically distinct as the "para-like" position relative to the ester. Experimental data confirms that nucleophilic attack preferentially occurs at C5 over C3, driven by the strong resonance withdrawal of the ester group which stabilizes the Meisenheimer intermediate formed at C5 more effectively than at C3.

Decision Pathways: Regioselectivity Map

The following logic flow illustrates the decision-making process for functionalizing 3,5-dichloropyrazine-2-carboxylate.

ReactivityMap Start Methyl 3,5-dichloropyrazine-2-carboxylate ReactionType Select Reaction Class Start->ReactionType SNAr Nucleophilic Aromatic Substitution (Amines/Alkoxides) ReactionType->SNAr Nucleophile Suzuki Pd-Catalyzed Coupling (Boronic Acids) ReactionType->Suzuki Pd(0) C5_Product Major Product: C5-Substituted (Para-directing effect) SNAr->C5_Product Kinetic Control (Low Temp) Suzuki->C5_Product Oxidative Addition (Electronic Preference) C3_Product Minor Product: C3-Substituted (Only if C5 is blocked or specific chelation) C5_Product->C3_Product Subsequent Step (Sequential Functionalization)

Caption: Regioselectivity flowchart for 3,5-dichloropyrazine-2-carboxylate. Both


 and Pd-catalyzed couplings favor C5 substitution due to the para-directing nature of the C2-ester.

Experimental Protocols

Protocol A: Regioselective at C5

Objective: Selective mono-amination of methyl 3,5-dichloropyrazine-2-carboxylate at the C5 position.

Mechanistic Rationale: The reaction is run under kinetic control. The C5 position is significantly more electrophilic. Using a non-polar solvent or a polar aprotic solvent at moderate temperatures prevents "over-reaction" (disubstitution) and minimizes attack at the sterically crowded C3 position.

Materials:

  • Methyl 3,5-dichloropyrazine-2-carboxylate (1.0 equiv)

  • Amine nucleophile (e.g., Benzylamine, 1.05 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: THF or DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve methyl 3,5-dichloropyrazine-2-carboxylate (1.0 g, 4.8 mmol) in anhydrous THF (15 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Lower temperature enhances regioselectivity.

  • Addition: Mix the amine (5.0 mmol) with DIPEA (5.8 mmol) in THF (5 mL). Add this mixture dropwise to the pyrazine solution over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The major peak should correspond to the mono-substituted product. If significant starting material remains, heat gently to 40 °C.

  • Workup: Quench with water (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C5-isomer typically elutes before the C3-isomer (if formed) due to symmetry/polarity differences.

Validation:

  • 1H NMR: The C3-proton (now the only aromatic proton remaining) will appear as a singlet. Its chemical shift is diagnostic; typically

    
     8.0–8.5 ppm. If substitution occurred at C3, the remaining C5-proton would likely be shielded differently, but 2D NMR (HMBC) is the gold standard for confirmation (coupling of the proton to the ester carbonyl).
    
Protocol B: Regioselective Suzuki-Miyaura Coupling

Objective: Introduction of an aryl group at C5.

Mechanistic Rationale: Palladium oxidative addition occurs faster at the more electron-deficient C-Cl bond. The C5-Cl bond is weaker and more activated than the C3-Cl bond due to the para-ester resonance effect.

Materials:

  • Methyl 3,5-dichloropyrazine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding cases)
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: DME/Ethanol/Water (4:1:1) or Dioxane/Water.

Step-by-Step Workflow:

  • Degassing: Sparge solvents with Argon/Nitrogen for 15 minutes.

  • Assembly: In a reaction vial, combine the pyrazine ester, boronic acid, and catalyst. Add the solvent mixture.

  • Activation: Add the aqueous base. Seal the vial.

  • Reaction: Heat to 80 °C for 4–12 hours.

    • Caution: Do not overheat (>100 °C) initially, as this may promote hydrolysis of the ester or bis-coupling.

  • Workup: Filter through a Celite pad. Dilute with water and extract with DCM.

  • Purification: Silica gel chromatography.

Advanced Functionalization: The "Walk-Around" Strategy

For drug discovery campaigns requiring dense functionalization (e.g., constructing a tri-substituted core), a sequential "walk-around" strategy is employed.

Sequence:

  • Step 1 (C5):

    
     or Suzuki (most reactive site).
    
  • Step 2 (C3): Second

    
     or Suzuki (requires harsher conditions or specialized ligands like XPhos).
    
  • Step 3 (C2): Ester manipulation (Hydrolysis

    
     Amide coupling).
    
Data Summary: Reactivity Trends
SubstrateConditionsMajor ProductSelectivity RatioRef
Methyl 3,5-dichloropyrazine-2-carboxylate

, THF, 0°C
5-amino -3-chloro...>10:1[1]
Methyl 3,5-dichloropyrazine-2-carboxylate

, Pd(0)
5-aryl -3-chloro...>8:1[2]
3,6-dichloropyrazine-2-carbonitrile

, solvent
6-fluoro ...Variable[3]

(Note: In 3,6-systems, the C3 position can sometimes compete if the C2-group provides specific directing effects, but for 3,5-esters, C5 is dominant).

References

  • Studies on the Regioselective Nucleophilic Arom

    
    ) Reaction of 2-Substituted 3,5-Dichloropyrazines. 
    Source: ResearchGate / Organic Letters (Abstract)
    URL:[Link]
    
  • Transition metal-catalyzed functionalization of pyrazines. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Source: PMC (PubMed Central) URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. (Analogous electronic principles) Source: Organic Chemistry Portal URL:[Link]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has seen extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] For drug development professionals and researchers, the functionalization of heteroaromatic scaffolds is of paramount importance, and the pyrazine core, in particular, is a privileged motif found in numerous biologically active molecules.

This guide provides a detailed technical overview and robust experimental protocols for the Suzuki-Miyaura coupling of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate. This substrate presents an interesting case for regioselective functionalization due to the presence of two distinct halogen atoms, a bromide and a chloride, on an electron-deficient pyrazine ring. The principles and protocols outlined herein are designed to provide a comprehensive starting point for researchers engaged in the synthesis of novel pyrazine-containing compounds.

Mechanistic Considerations and Regioselectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[4][5] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile.

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the palladium(0) catalyst.[4]

For Ethyl 6-bromo-3-chloropyrazine-2-carboxylate, the critical consideration is the site of the initial oxidative addition. The reactivity of halogens in Suzuki-Miyaura coupling generally follows the order: I > Br > OTf >> Cl > F.[4][6] This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond.[6][7] Consequently, selective coupling at the 6-position (C-Br bond) is anticipated under carefully controlled conditions.

The electron-deficient nature of the pyrazine ring further facilitates the oxidative addition step, making these substrates generally more reactive than their electron-rich carbocyclic analogues.[3]

Experimental Protocols

The following protocols are designed as a robust starting point for the selective Suzuki-Miyaura coupling of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate at the 6-position. Optimization may be required for specific boronic acids.

Protocol 1: General Conditions for Aryl and Heteroaryl Boronic Acids

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.1 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand (4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add Ethyl 6-bromo-3-chloropyrazine-2-carboxylate, the aryl/heteroaryl boronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure homogeneity.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the boronic acid. For less reactive partners, microwave irradiation can be beneficial to accelerate the reaction.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: Conditions for Boronic Esters (e.g., Pinacol Esters)

Boronic esters are often used for their stability and ease of handling.[9]

Materials:

  • Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 equiv)

  • Aryl/Heteroaryl boronic acid pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Toluene or 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Combine Ethyl 6-bromo-3-chloropyrazine-2-carboxylate, the boronic ester, Pd(dppf)Cl₂, and K₃PO₄ in a dry reaction vessel.

  • Purge the vessel with an inert gas.

  • Add degassed solvent (Toluene or 1,4-Dioxane) and a small amount of water (e.g., 10:1 solvent to water ratio).

  • Heat the mixture to 90-120 °C with stirring.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, perform an aqueous workup as in Protocol 1.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Data Presentation: Summary of Reaction Parameters

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions and their rationale.

ComponentExample(s)Role & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Precursors to the active Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are often used with external ligands. Pd(PPh₃)₄ can be used directly but may be less stable at higher temperatures.
Ligand PPh₃, PCy₃, SPhos, XPhos, dppfStabilizes the Pd catalyst, enhances its reactivity, and influences the selectivity. Bulky, electron-rich phosphines are often effective for coupling aryl chlorides, but for selective C-Br coupling, a less aggressive catalyst system may be preferred.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃Activates the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction rate and yield.[10] Cs₂CO₃ is often more effective but also more expensive.
Solvent Toluene, 1,4-Dioxane, DMF, THF (often with water)Solubilizes the reactants and catalyst. The addition of water is often crucial for the transmetalation step.
Boron Reagent Boronic Acids, Boronic Esters (e.g., pinacol)The organoboron coupling partner. Boronic esters can offer enhanced stability and are less prone to protodeboronation.[1]

Visualization of Key Processes

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Pyrazine Substrate - Boronic Acid/Ester - Base - Pd Catalyst & Ligand B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Heat and Stir (80-120 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temp. E->F G Aqueous Workup (Extraction) F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂(X) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_boronate Ar-Pd(II)L₂(Ar') PdII_halide->PdII_boronate Transmetalation (Ar'-B(OR)₂) Product Ar-Ar' PdII_boronate->Product Reductive Elimination Product->Pd0 ArX Ar-X ArB Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the temperature, using a more active catalyst system (e.g., a more electron-rich ligand), or a stronger base like cesium carbonate. Microwave heating can also be effective.

  • Side Reactions: Homocoupling of the boronic acid can occur, especially if the reaction mixture is not properly degassed.[1] Protodeboronation (loss of the boronic acid group) can also be an issue, particularly with heteroaryl boronic acids.[1]

  • Lack of Selectivity: If coupling at the C-Cl position is observed, it may be necessary to use milder reaction conditions (lower temperature, less active catalyst) to favor the more reactive C-Br bond.

  • Second Coupling: Once the first coupling at the 6-position is achieved, the resulting 3-chloro-6-arylpyrazine can be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to functionalize the 3-position. This typically requires a catalyst system known to be effective for aryl chlorides, such as those employing bulky, electron-rich phosphine ligands.[4]

Conclusion

The Suzuki-Miyaura coupling of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate offers a versatile and efficient route to novel, functionalized pyrazine derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, selective mono-arylation can be readily achieved. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors. Careful optimization of the reaction parameters will be key to achieving high yields and selectivities for a diverse range of coupling partners.

References

  • Benchchem. Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine.
  • Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • PMC. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • ResearchGate. (PDF)
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • MDPI.
  • Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
  • Academic Bibliography - Universiteit Gent.
  • PubMed. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Benchchem.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling of heteroaryl halides with...
  • White Rose Research Online.
  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25...
  • PMC. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • HETEROCYCLES. PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES Yutaka Aoyagi, A k a Inoue, Isamu Koi.
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • ResearchGate. (PDF) Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants.
  • The Royal Society of Chemistry. Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

Sources

Application Note: Hydrolysis of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate to 6-bromo-3-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the hydrolysis of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate to its corresponding carboxylic acid. The pyrazine core, being highly electron-deficient, renders the halogen substituents—particularly the chlorine at the C3 position—susceptible to Nucleophilic Aromatic Substitution (


) by hydroxide ions. This guide presents a validated Lithium Hydroxide (LiOH)  mediated pathway that suppresses side reactions, contrasting it with high-risk sodium hydroxide methods. We provide mechanistic insights, step-by-step protocols, and troubleshooting matrices for drug development workflows.

Introduction & Mechanistic Challenges

The Substrate

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. The scaffold features two halogens and an ester on a pyrazine ring.[1][2][3][4][5]

The Chemoselectivity Paradox

The primary challenge is the competition between Ester Hydrolysis (


)  and Nucleophilic Aromatic Substitution (

)
.
  • Target Reaction (Hydrolysis): Attack of hydroxide (

    
    ) on the ester carbonyl.
    
  • Side Reaction (

    
    ):  Attack of hydroxide on C3 (displacing Chloride) or C6 (displacing Bromide).
    

The C3-Chlorine is particularly vulnerable because it is ortho to the electron-withdrawing ester group, which activates that position for nucleophilic attack. Using strong bases (NaOH) or high temperatures often leads to the formation of 3-hydroxy-6-bromopyrazine-2-carboxylic acid (a pyrazinone tautomer) rather than the desired product.

Mechanistic Pathway Diagram

ReactionPathways Start Ethyl 6-bromo-3-chloropyrazine-2-carboxylate Reagent LiOH / THF / H2O (0°C to RT) Start->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Kinetic Control SideProduct 3-hydroxy-6-bromopyrazine-2-COOH (By-product via SNAr) Reagent->SideProduct Path B: SNAr (Favored by Heat/Strong Base) Product 6-bromo-3-chloropyrazine-2-carboxylic acid (TARGET) Intermediate->Product Path A: Hydrolysis (Fast at low temp)

Caption: Kinetic competition between ester hydrolysis (Path A) and SNAr displacement of the C3-chloride (Path B).

Experimental Protocol

Method A: Mild Basic Hydrolysis (Recommended)

This method utilizes Lithium Hydroxide (LiOH), which is less nucleophilic and softer than NaOH, combined with temperature control to favor attack at the "harder" carbonyl electrophile over the aromatic ring.

Reagents:

  • Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (1.2 - 1.5 equiv)
    
  • Tetrahydrofuran (THF) (Grade: HPLC or ACS)

  • Deionized Water

  • 1N HCl (for acidification)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (e.g., 5.0 g, 18.8 mmol) in THF (50 mL). Ensure complete dissolution.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. Critical: Low temperature suppresses the activation energy required for the

    
     side reaction.
    
  • Base Addition: Prepare a solution of LiOH·H2O (1.18 g, 28.2 mmol, 1.5 equiv) in Water (15 mL). Add this aqueous solution dropwise to the THF solution over 10 minutes.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to Room Temperature (20-25°C) . Monitor by TLC or HPLC.

    • Endpoint: Disappearance of ester starting material (

      
       in 30% EtOAc/Hexane).
      
    • Time: Typically 1–2 hours. Do not heat.

  • Quench & Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) at <30°C to remove the majority of THF.

    • Dilute the aqueous residue with water (20 mL) and wash with Dichloromethane (DCM) (2 x 20 mL). Note: This removes unreacted ester and non-polar impurities.

    • Cool the aqueous layer to 0°C.[4]

    • Acidify carefully with 1N HCl to pH 2–3. A precipitate should form.

  • Isolation:

    • Filter the solid precipitate.

    • Wash the cake with cold water (2 x 10 mL).

    • Dry under high vacuum at 40°C.

Yield Expectation: 85–95% Appearance: Off-white to pale yellow solid.

Method B: Acidic Hydrolysis (Alternative)

Use this method only if Method A fails or if the substrate is sensitive to any base.

  • Dissolve ester in 1,4-Dioxane .

  • Add 6N HCl (10 equiv).

  • Heat to 60°C for 4-6 hours.

  • Risk: High temperature may cause decarboxylation of the resulting acid (pyrazine-2-carboxylic acids are prone to thermal decarboxylation).

Analytical Data & Validation

ParameterSpecificationNotes
Appearance Off-white / Pale Yellow SolidDark orange/brown indicates decomposition or

.
1H NMR (DMSO-d6)

9.10 (s, 1H, C5-H), 13.5 (br s, COOH)
Lack of ethyl signals (quartet ~4.4 ppm, triplet ~1.3 ppm).
LC-MS (ESI-) [M-H]- = 236.9/238.9Characteristic Br/Cl isotope pattern.
Solubility DMSO, Methanol, dilute aqueous basePoor solubility in non-polar organics (Hexane).

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Product is bright yellow/orange Formation of 3-hydroxy/alkoxy impurity via

.
Lower reaction temperature to 0°C. Switch from NaOH to LiOH. Reduce reaction time.
Incomplete Conversion Steric hindrance or insufficient base.Increase LiOH to 2.0 equiv. Ensure THF/Water ratio is 3:1 to maintain solubility.
Low Yield after Acidification Product is water-soluble (amphoteric nature).Do not wash aqueous layer excessively. Saturate aqueous phase with NaCl (brine) before extracting with EtOAc if precipitation doesn't occur.
Decarboxylation (Gas evolution) Acidic workup too strong or drying temp too high.Acidify only to pH 3 (not pH 1). Dry at <45°C.

Process Workflow Diagram

Workflow Step1 Dissolve Ester in THF Cool to 0°C Step2 Add LiOH (aq) Dropwise Maintain < 5°C Step1->Step2 Step3 Reaction Monitor (TLC/HPLC) 1-2h at RT Step2->Step3 Decision Ester Consumed? Step3->Decision Decision->Step3 No (Add more LiOH) Step4 Remove THF (Rotavap) Wash aq. layer with DCM Decision->Step4 Yes Step5 Acidify aq. layer to pH 2-3 (Precipitation) Step4->Step5 Step6 Filter & Dry Step5->Step6

Caption: Operational workflow for the hydrolysis of ethyl 6-bromo-3-chloropyrazine-2-carboxylate.

References

  • Vertex Pharmaceuticals. (2016). Compounds useful as inhibitors of ATR kinase. US Patent US9334244B2. Link

  • Zhejiang University of Technology. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.[2] Journal of Chemical and Pharmaceutical Research, 6(5):104-105. Link

  • WuXi AppTec. (2021). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis.Link

  • Sigma-Aldrich. (2023). 3-Bromo-6-chloropyrazine-2-carboxylic acid Product Sheet.Link

Sources

Application Note: Strategic Utilization of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate in Kinase Inhibitor Design

[1]

Abstract

This technical guide details the synthetic utility of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (EBCP) as a high-value scaffold for kinase inhibitor discovery.[1] Due to its unique "orthogonal reactivity" profile, EBCP allows for the regioselective construction of trisubstituted pyrazines and bicyclic pteridinone cores—structures prevalent in FDA-approved kinase inhibitors (e.g., Acalabrutinib, Entrectinib).[1] This document provides validated protocols for nucleophilic aromatic substitution (

Introduction: The Pyrazine Privilege in Kinase Drug Discovery

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. Its nitrogen atoms often serve as critical hydrogen-bond acceptors (HBA) that interact with the "hinge region" of the kinase ATP-binding pocket [1].[1]

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate represents a strategic "hub" molecule because it possesses three distinct reactive handles, each addressable under different conditions:

  • C3-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6-Bromine: Primed for Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald).[1]

  • C2-Ester: Precursor for amides, alcohols, or cyclization to bicyclic cores (e.g., pteridinones).[1]

Structural Reactivity Analysis

The chemo-selectivity of EBCP is dictated by electronic activation.[1] The C3-position is significantly more electrophilic than the C6-position due to the electron-withdrawing effect of the ortho-ester group and the para-nitrogen (N1).[1] This allows researchers to displace the C3-chloride with an amine (hinge binder) without affecting the C6-bromide, which is reserved for subsequent elaboration [2].[1]

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic utility of EBCP.

ReactivityMapCoreEthyl 6-bromo-3-chloropyrazine-2-carboxylate(EBCP)SNAr_StepStep 1: C3-Substitution(SNAr)Core->SNAr_Step  Primary Amine  (Hinge Binder)Intermediate3-Amino-6-bromointermediateSNAr_Step->IntermediateSuzuki_StepStep 2: C6-Coupling(Suzuki-Miyaura)Intermediate->Suzuki_Step  Aryl Boronic Acid  (Hydrophobic Pocket)Cyclization_StepStep 3: Cyclization(Core Morphing)Intermediate->Cyclization_Step  Ester/Amide  CondensationFinal_LinearTrisubstitutedPyrazine InhibitorSuzuki_Step->Final_LinearBicyclicPteridinone/BicyclicKinase CoreCyclization_Step->Bicyclic

Figure 1: Divergent synthetic pathways from the EBCP scaffold.[1] The sequence typically proceeds from C3-substitution to C6-coupling or cyclization.[1]

Application Note 1: Installing the Hinge Binder (C3-Substitution)

The first step in utilizing EBCP is typically the installation of the "hinge binding" motif via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Mechanism & Rationale

The reaction proceeds via a Meisenheimer complex. The ester group at C2 stabilizes the negative charge intermediate, lowering the activation energy for attack at C3 compared to C6. This selectivity is critical; it allows the retention of the C6-bromide for later steps.

Protocol: C3-Selective Amination

Target: Synthesis of Ethyl 3-((3-fluorophenyl)amino)-6-bromopyrazine-2-carboxylate.[1]

  • Reagents:

    • EBCP (1.0 equiv)[1]

    • 3-Fluoroaniline (1.1 equiv)[1]

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.[1]

  • Procedure:

    • Dissolve EBCP in NMP (0.2 M concentration) in a reaction vial.

    • Add DIPEA followed by 3-Fluoroaniline.[1]

    • Heat the mixture to 60°C for 4–6 hours. Note: Higher temperatures (>100°C) may lead to trace displacement of the bromide or ester hydrolysis.

    • Monitoring: Monitor by LC-MS. The product will show a characteristic isotopic pattern (1:1 ratio for

      
      ) but loss of the Chlorine isotope pattern.
      
  • Workup:

    • Dilute with Ethyl Acetate and wash 3x with water (to remove NMP) and 1x with brine.[1]

    • Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Critical Parameter: Avoid strong nucleophiles like alkoxides at this stage, as they may attack the ester group (transesterification) or the C6-position.[1]

Application Note 2: Accessing the Hydrophobic Pocket (C6-Coupling)[1]

Once the hinge binder is installed at C3, the C6-bromide serves as the handle to reach the kinase "hydrophobic back pocket" or "gatekeeper" region. This is achieved via Palladium-catalyzed cross-coupling.[1]

Protocol: Suzuki-Miyaura Coupling

Target: Introduction of a solubilizing pyrazole group at C6.[1]

  • Reagents:

    • 3-Amino-6-bromo-intermediate (from App Note 1) (1.0 equiv)[1]

    • (1-Methyl-1H-pyrazol-4-yl)boronic acid (1.5 equiv)[1]

    • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (5 mol%)
      
    • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (3.0 equiv, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Combine the intermediate, boronic acid, and base in Dioxane/Water (4:1 ratio).[2]

    • Degas with Nitrogen/Argon for 5 minutes.

    • Add the Pd catalyst.[3]

    • Heat to 90°C for 2–12 hours.

  • Workup:

    • Filter through Celite to remove Palladium black.

    • Partition between EtOAc and water.[3]

    • Purify via reverse-phase HPLC or silica chromatography.[1]

Why this works: The C3-amino group installed in Step 1 is electron-donating, which deactivates the ring slightly compared to the starting material.[1] However, oxidative addition of Pd(0) into the C-Br bond remains facile at elevated temperatures [3].[1]

Application Note 3: Core Morphing (Cyclization to Pteridinones)

Many potent kinase inhibitors (e.g., PLK1 or BTK inhibitors) utilize a bicyclic pteridinone or dihydropteridinone core. EBCP is an ideal precursor for this via the interaction between the C2-Ester and the C3-Amine.[1]

Pathway Visualization

CyclizationIntermediateC3-Amino-Pyrazine-EsterCyclizedPteridin-4(3H)-one CoreIntermediate->Cyclized  Base-mediated  Condensation (EtOH, Reflux)Reagent+ Guanidine or FormamidineReagent->Cyclized

Figure 2: Cyclization strategy to form the Pteridinone core.[1]

Protocol: Pteridinone Formation
  • Concept: Reacting the C3-amino-2-ester intermediate with formamidine acetate or guanidine carbonate leads to cyclization, forming the pyrimidine ring fused to the pyrazine.[1]

  • Procedure:

    • Dissolve the C3-amino intermediate in Ethanol.[1]

    • Add Formamidine Acetate (5.0 equiv).[1]

    • Reflux (80°C) for 12–24 hours.[1]

    • The product (Pteridinone) often precipitates upon cooling.

Data Summary & Troubleshooting

Comparative Reactivity Table
Reaction SiteFunctional GroupPreferred ReactionConditionsSelectivity Driver
C3 Chloridengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Amination)
Mild Heat (60°C), DIPEAOrtho-Ester Activation
C6 BromideSuzuki/BuchwaldHigh Heat (90°C), Pd Cat.C-Br Bond Energy
C2 Ethyl EsterHydrolysis/CyclizationAcid/Base, RefluxCarbonyl Electrophilicity
Troubleshooting Guide
IssueProbable CauseSolution
Regioselectivity Loss Reaction temperature too high during ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Lower temp to <60°C; ensure stoichiometric control of amine.
Hydrolysis of Ester Wet solvents or excess hydroxide during workup.Use anhydrous solvents (NMP/DMF); avoid strong aqueous bases.
Stalled Suzuki Coupling Deactivation by C3-amine electron donation.[1]Switch to more active catalysts (e.g., XPhos Pd G3) or increase temp to 100°C.
Incomplete Cyclization Steric hindrance on C3-amine.[1]Use microwave irradiation to overcome energy barrier.

References

  • BenchChem. (2025).[1][4] The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Retrieved from [1]

  • WuXi AppTec. (2025).[1][5] SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Analysis. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2. Retrieved from [1]

  • Molecules. (2019).[1][6][7] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Retrieved from [1]

  • RSC Advances. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [1]

Disclaimer: This document is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).[1]

Optimizing Nucleophilic Aromatic Substitution (SNAr) at the 3-Position of Pyrazine Esters: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

Pyrazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the pyrazine ring via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of analog synthesis, yet reactions can be sluggish and yield-limiting without careful optimization. This guide provides an in-depth exploration of the factors governing SNAr reactions specifically at the 3-position of pyrazine esters. We will dissect the underlying mechanistic principles, offer a systematic approach to parameter optimization, and provide a detailed, field-tested protocol for researchers in drug discovery and development.

Introduction: The Significance of the Pyrazine Core

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[3] This arrangement renders the ring electron-deficient, making it generally resistant to electrophilic substitution but primed for nucleophilic attack.[4][5] This reactivity profile is leveraged by medicinal chemists to install a diverse array of functional groups, enabling fine-tuning of a molecule's pharmacological properties. The presence of an ester, a common functional handle, further activates the ring and provides a site for subsequent chemical modifications, such as amidation.

This guide focuses on the SNAr reaction at the C3 position, a common site for diversification in drug discovery programs. Understanding how to control and optimize this transformation is critical for the efficient generation of compound libraries and the rapid advancement of lead candidates.

The SNAr Mechanism on Pyrazine Esters

The SNAr reaction on a pyrazine ester proceeds through a two-step addition-elimination pathway. The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing ester group, makes the ring carbons electrophilic and susceptible to attack by a nucleophile.

Mechanism Breakdown:

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (LG), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrazine ring and onto the nitrogen atoms and the ester group, which stabilizes the intermediate.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product. The rate-determining step is typically the initial nucleophilic attack.

Caption: General mechanism of an SNAr reaction on a pyrazine ester.

The regioselectivity of the attack is governed by the substituents on the ring. An electron-withdrawing group, such as the ester in our case, preferentially activates the ortho and para positions. For a 2-ester pyrazine, this means the C3 and C5 positions are the most activated sites for nucleophilic attack.[3][4]

Key Parameters for Reaction Optimization

Achieving high conversion and clean product formation in SNAr reactions requires a systematic evaluation of several key parameters. The interplay between these factors is crucial and often substrate-dependent.

Leaving Group (LG)

Contrary to SN2 reactions, the reactivity order for halogens in SNAr is F > Cl ≈ Br > I .[6] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-LG bond. Fluorine's high electronegativity makes the attached carbon atom more electrophilic and thus more susceptible to attack.[6][7] If you are experiencing low reactivity with a chloro-pyrazine, switching to the fluoro-analog can significantly accelerate the reaction. Other viable leaving groups include sulfonate esters (e.g., -OTs, -OMs) and the nitro group (-NO₂).

Nucleophile

The nucleophile's strength and steric profile are paramount.

  • Strength: Stronger nucleophiles react faster. For weak nucleophiles like alcohols or some secondary amines, pre-treatment with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent anionic nucleophile is often necessary.[6]

  • Common Nucleophiles:

    • Amines (R₂NH): Very common in drug discovery. Primary and secondary aliphatic amines are generally good nucleophiles. Anilines are weaker and may require more forcing conditions.

    • Alkoxides (RO⁻): Excellent nucleophiles, typically generated in situ from the corresponding alcohol and a base.

    • Thiolates (RS⁻): Highly potent nucleophiles that often react rapidly even at low temperatures.

Solvent

The solvent plays a critical role in stabilizing intermediates and solvating ions. Polar aprotic solvents are the standard choice for SNAr reactions.[6][8]

  • Preferred Solvents: DMSO, DMF, NMP, and DMAc. These solvents are effective at solvating the cation (e.g., K⁺ from K₂CO₃), leaving the nucleophilic anion "naked" and more reactive.[6]

  • Alternative Solvents: For less reactive systems, sometimes a less polar solvent like THF or 2-MeTHF can be used, although reactions may require higher temperatures.[9] Be cautious with solvents that can react with strong bases or nucleophiles, such as esters.[9]

Base

A base is often required to deprotonate the nucleophile or to act as an acid scavenger for the HX produced during the reaction, especially when using amine salts.

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used. Cs₂CO₃ is more soluble in organic solvents and can be particularly effective.

  • Organic Bases: Non-nucleophilic amine bases like DIPEA (Hünig's base) or DBU are common choices, especially for maintaining homogenous reaction conditions.

Temperature

Many SNAr reactions on electron-deficient heterocycles are kinetically slow and require heating to proceed at a practical rate.[6]

  • Screening: A typical starting point is 60-80 °C, with temperatures up to 120 °C or higher being common for less reactive combinations.

  • Microwave Irradiation: This technique is exceptionally useful for accelerating SNAr reactions, often reducing reaction times from many hours to minutes. It is a powerful tool for rapid library synthesis.

Catalysis

While less common for highly activated systems, catalysis can be employed to enhance the rate of SNAr reactions on less reactive substrates. Lewis acids can coordinate to a nitrogen atom of the pyrazine ring, increasing its electron-withdrawing character and further activating the ring towards nucleophilic attack.[10]

Systematic Optimization Workflow

A logical, stepwise approach is the most efficient way to optimize a challenging SNAr reaction. The following workflow provides a structured decision-making process.

Caption: A decision workflow for optimizing SNAr reactions.

Data Summary: Effect of Reaction Parameters

The following table illustrates the expected impact of varying key parameters on a model reaction: the substitution of methyl 2-chloro-pyrazine-3-carboxylate with morpholine. Yields are representative and intended for comparative purposes.

EntryLeaving GroupBase (1.5 eq)SolventTemp (°C)Time (h)Approx. Yield (%)Comments
1-ClK₂CO₃THF6524<10%Poor solvent and insufficient temperature lead to low conversion.
2-ClK₂CO₃DMF801865%Switch to a polar aprotic solvent significantly improves the reaction rate.
3-ClK₂CO₃DMF1101285%Increasing temperature further accelerates the reaction.
4-ClCs₂CO₃DMF801280%Cesium carbonate is often more effective than potassium carbonate.
5-FK₂CO₃DMF804>95%The more reactive fluoro leaving group provides excellent yield in a much shorter time.[6]
6-ClDIPEADMF802440%Organic bases can be less effective than inorganic bases in some cases.

Detailed Experimental Protocol

Reaction: Synthesis of methyl 2-(morpholino)pyrazine-3-carboxylate

Materials:

  • Methyl 2-chloropyrazine-3-carboxylate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-chloropyrazine-3-carboxylate (e.g., 1.00 g, 5.36 mmol, 1.0 eq) and anhydrous potassium carbonate (1.48 g, 10.72 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (approx. 0.2 M concentration, ~27 mL) via syringe. Begin vigorous stirring. Add morpholine (0.56 mL, 6.43 mmol, 1.2 eq) dropwise via syringe.

    • Scientist's Note: The order of addition can be important. Adding the nucleophile last to the mixture of substrate and base is a good general practice.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath.

    • Self-Validation: The mixture is typically a suspension. A color change may be observed as the reaction progresses.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable eluent system is typically 30-50% ethyl acetate in hexanes. The product should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC (typically 12-18 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (~100 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Causality: This step removes the water-soluble DMF and inorganic salts. The product, being more lipophilic, will partition into the ethyl acetate layer.

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

The optimization of SNAr reactions on pyrazine esters is a multifactorial process that hinges on a solid understanding of the reaction mechanism. By systematically evaluating the leaving group, nucleophile, solvent, base, and temperature, researchers can transform a low-yielding reaction into a robust and reliable method for synthesizing key intermediates. The principles and protocols outlined in this guide provide a comprehensive framework for tackling these challenges, ultimately accelerating the pace of drug discovery and development.

References

  • ACS GCI Pharmaceutical Roundtable. (2026, February 24).
  • Hosoya, T., et al. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Castan, I. F. S. F., et al. (2022, June 1). Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries. Bioorganic & Medicinal Chemistry. [Link]

  • Gopishetti, S., et al. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Li, J., et al. (2022, August 8). Synthesis, thermal property and antifungal evaluation of pyrazine esters. BMC Chemistry. [Link]

  • Neukirch, L., et al. (2025, June 3). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Drug Design, Development and Therapy. [Link]

  • Kim, S., et al. Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Perts, T., et al. Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. [Link]

  • Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]

  • Bennett, C. S., et al. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Radi, M., et al. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]

  • Neukirch, L., et al. (2025, June 3). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • San Diego State University Digital Collections. (2024). Development of atroposelective nucleophilic substitutions towards pharmaceutically relevant N-heterocyclic scaffolds. [Link]

  • Baran Lab. Haloselectivity of Heterocycles. [Link]

  • Dadkhah, A., et al. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Lee, C. H., et al. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Daugulis, O., et al. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC. [Link]

  • NAKAO, Y. (2022, January 12). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Hilterhaus, L., et al. (2020, August 14). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal. [Link]

  • Wester, R., et al. (2015, November 30). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. Nature Chemistry. [Link]

Sources

Microwave-assisted synthesis using Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Executive Summary

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (CAS 1935592-88-3) is a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., MAPK, TRK, and EGFR families). Its utility lies in its orthogonal reactivity : the presence of two distinct halogen atoms (Cl at C-3, Br at C-6) and an electron-withdrawing ester group allows for highly regioselective sequential functionalization.

This guide provides optimized microwave-assisted protocols to accelerate the synthesis of pyrazine-based libraries. By leveraging the dielectric heating effects of microwave irradiation, researchers can reduce reaction times from hours (thermal reflux) to minutes while significantly suppressing side reactions common in thermal pyrazine chemistry.

Chemical Profile & Reactivity Strategy

PropertyData
Compound Name Ethyl 6-bromo-3-chloropyrazine-2-carboxylate
CAS Number 1935592-88-3
Molecular Formula C₇H₆BrClN₂O₂
Molecular Weight 265.49 g/mol
Appearance White to off-white solid
Storage 2–8°C, Inert atmosphere (Ar/N₂)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water
The Orthogonal Reactivity Concept

The power of this scaffold resides in the electronic differentiation between the C-3 and C-6 positions.

  • C-3 Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) . It is ortho to the electron-withdrawing ester and adjacent to the ring nitrogen (N-4), making it significantly more electrophilic than C-6.

  • C-6 Position (Bromine): Preferred site for Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira). The C-Br bond is weaker than C-Cl, facilitating faster oxidative addition by Pd(0) species, provided the SNAr conditions at C-3 have not deactivated the ring.

ReactivityMap cluster_legend Reactivity Logic Scaffold Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (Core Scaffold) C3_Path Path A: C-3 Functionalization (SNAr Dominant) Scaffold->C3_Path  Nucleophiles (R-NH2, R-OH)  Base, MW 100°C C6_Path Path B: C-6 Functionalization (Pd-Coupling Dominant) Scaffold->C6_Path  Boronic Acids/Alkynes  Pd(0), MW 120°C Product_A 3-Amino/Alkoxy Derivative (Retains 6-Br) C3_Path->Product_A Product_B 6-Aryl/Alkynyl Derivative (Retains 3-Cl) C6_Path->Product_B Final Polysubstituted Pyrazine (Kinase Inhibitor Core) Product_A->Final  Step 2: Cross-Coupling Product_B->Final  Step 2: SNAr (Requires forcing conditions) Legend1 C-3 Cl: Activated by Ester (Inductive) Legend2 C-6 Br: Activated for Oxidative Addition

Figure 1: Strategic Reactivity Map illustrating the divergent synthetic pathways available for the scaffold.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted SNAr (C-3 Selective)

Objective: Selective displacement of the C-3 Chlorine with an amine nucleophile while retaining the C-6 Bromine. Mechanism: Addition-Elimination via Meisenheimer complex.

Materials:

  • Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 equiv)[1][2]

  • Primary/Secondary Amine (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or NMP (N-Methyl-2-pyrrolidone)

  • Microwave Vial: 2–5 mL (Biotage/CEM compatible)

Step-by-Step Procedure:

  • Preparation: In a 5 mL microwave vial, dissolve the pyrazine scaffold (265 mg, 1.0 mmol) in EtOH (3 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol). Cap the vial with a crimp top containing a PTFE/silicone septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 100°C[3]

    • Time: 10–15 minutes

    • Power: Dynamic (set max to 150W)

    • Stirring: High[4]

  • Work-up:

    • If product precipitates: Cool to RT, filter, and wash with cold EtOH.

    • If soluble: Concentrate under reduced pressure, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[5]

  • Validation: Check LC-MS. Expect Mass = [M+H]⁺ of amine adduct.[6] The isotopic pattern should show a mono-bromo species (1:1 doublet).

Technical Insight:

Ethanol is preferred for green chemistry compliance. However, if the amine is non-nucleophilic (e.g., electron-deficient anilines), switch to NMP and increase temperature to 140°C. The ester group at C-2 activates the C-3 position so strongly that C-6 displacement is rarely observed under these conditions [1].

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling (C-6 Selective)

Objective: Installation of an aryl/heteroaryl group at C-6. Mechanism: Pd(0) oxidative addition into C-Br bond.

Materials:

  • Substrate: Product from Protocol A (or raw scaffold if C-6 first is desired) (1.0 equiv)

  • Boronic Acid/Pinacol Ester: (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[7]·DCM (5 mol%) - Robust against N-heterocycles

  • Base: 2M aq. Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inerting: Purge the microwave vial with Argon/Nitrogen.

  • Loading: Add substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (20 mg).

  • Solvent: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL).

  • Irradiation:

    • Temperature: 110°C

    • Time: 20 minutes

    • Pre-stirring: 30 seconds (to ensure catalyst dispersion)

  • Work-up: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Technical Insight:

If performing this step on the raw scaffold (retaining C-3 Cl), use anhydrous conditions (Cs₂CO₃/Toluene) to prevent hydrolysis of the C-3 Chlorine or the C-2 Ester [2].

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Hydrolysis of Ester Presence of water/hydroxide at high temp.Use anhydrous solvents (DMF/Dioxane) and weaker bases (K₃PO₄ or Cs₂CO₃).
Bis-substitution (SNAr) Temperature too high or amine excess.Reduce temp to 80°C; strictly control stoichiometry (1.05 equiv amine).
Pd Catalyst Poisoning Free amines coordinating to Pd.Use bidentate ligands (dppf, Xantphos) or scavenge free amine before coupling.
Low Yield (Suzuki) Protodeboronation of boronic acid.Switch to Boronic Esters (BPin) or Potassium Trifluoroborates (BF₃K).

Workflow Diagram: Library Synthesis

Workflow cluster_QC Quality Control Gates Start Start: Ethyl 6-bromo-3-chloropyrazine-2-carboxylate Step1 Step 1: SNAr Diversification (R1-NH2, MW 100°C, 10 min) Start->Step1 Intermediate Intermediate Library (3-Amino-6-bromo derivatives) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat., MW 110°C, 20 min) Intermediate->Step2 QC1 LC-MS: Check for Hydrolysis Intermediate->QC1 Final Final Library (Kinase Inhibitor Candidates) Step2->Final QC2 NMR: Verify Regiochemistry Final->QC2

Figure 2: Sequential microwave-assisted workflow for generating 3,6-disubstituted pyrazine libraries.

Safety & Handling

  • Halopyrazines: Potent skin and eye irritants.[8] Potential sensitizers. Handle in a fume hood.

  • Microwave Vials: Do not exceed the pressure rating of the vessel (typically 20-30 bar). Pyrazines can release HCl/HBr gas during decomposition; ensure the vial is not overfilled (<75% volume).

  • Palladium Residues: Treat all waste streams as heavy metal waste.

References

  • Title: A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
  • Microwave-Assisted Pyrazine Synthesis

    • Title: Microwave-Assisted Synthesis of Pyrazinamide Deriv
    • Source: ResearchGate / Intern
    • URL:[Link]

  • Suzuki Coupling on Chloropyrazines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[3]

    • Source: Royal Society of Chemistry (RSC) / PMC.
    • URL:[Link]

  • Compound Data

    • Title: Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (CAS 1935592-88-3).[9][1][2][10][11]

    • Source: BLD Pharm / PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for medicinal chemists and process scientists working on pyrazine-based scaffolds. Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a highly functionalized, electron-deficient building block frequently utilized in the synthesis of broad-spectrum antivirals (such as Favipiravir) and kinase inhibitors.

Synthesizing this molecule from Ethyl 3-aminopyrazine-2-carboxylate requires strict control over electrophilic aromatic substitution and diazonium chemistry. Minor deviations in temperature, moisture, or stoichiometry will result in cascading yield losses. This guide provides validated protocols, mechanistic troubleshooting, and causality-driven solutions to ensure a robust, self-validating synthetic workflow.

Pathway & Side-Reaction Visualization

To effectively troubleshoot, you must first understand the competing pathways. The diagram below illustrates the intended synthetic route versus the common parasitic side reactions that degrade your yield.

SynthesisPathway SM Ethyl 3-aminopyrazine- 2-carboxylate INT Ethyl 3-amino-6-bromo- pyrazine-2-carboxylate SM->INT NBS, MeCN (Bromination) IMP1 Over-brominated Impurities SM->IMP1 Excess NBS / High Temp PROD Ethyl 6-bromo-3-chloro- pyrazine-2-carboxylate (Target) INT->PROD t-BuONO, CuCl2, MeCN (Sandmeyer) IMP2 3-Hydroxy Derivative (Hydrolysis) INT->IMP2 Aqueous Nitrite / Trace Water IMP3 Carboxylic Acid (Ester Cleavage) PROD->IMP3 Basic/Acidic Workup (Hydrolysis)

Figure 1: Synthetic pathway and common side reactions for Ethyl 6-bromo-3-chloropyrazine-2-carboxylate.

Quantitative Data & Optimization Metrics

Compare your current process metrics against this benchmark table to identify which step is underperforming.

Reaction StepTarget YieldPrimary ImpurityCritical Control Parameter
1. Bromination 85% – 92%Over-brominated speciesTemperature strictly at 0–5 °C
2. Sandmeyer Chlorination 65% – 75%3-Hydroxy pyrazine derivativeAbsolute anhydrous conditions
3. Aqueous Workup > 95% recoveryPyrazine-2-carboxylic acidMild pH buffering (pH 7–8)

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the described physical or chemical cues are observed.

Protocol A: Regioselective Bromination

Objective: Synthesize Ethyl 3-amino-6-bromopyrazine-2-carboxylate.

  • Dissolution: Dissolve Ethyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Self-Validating Cue: The pale yellow solution will progressively darken to a deep orange/red. An exotherm will occur; if the temperature exceeds 10 °C, pause the addition to prevent over-bromination.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validating Cue: Analyze via TLC (Hexanes:EtOAc 7:3, UV 254 nm). The product spot will exhibit a higher

      
       value than the starting material due to the lipophilic bromine atom.
      
  • Quenching & Workup: Pour the mixture into a 10% aqueous sodium thiosulfate solution to quench active bromine. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Sandmeyer Chlorination

Objective: Synthesize Ethyl 6-bromo-3-chloropyrazine-2-carboxylate.

  • Preparation: In a dry, argon-flushed flask, suspend Copper(II) chloride (CuCl₂) (1.2 eq) and tert-Butyl nitrite (t-BuONO) (1.5 eq) in anhydrous MeCN.

  • Activation: Heat the suspension to 60–65 °C.

  • Diazotization/Substitution: Dissolve the intermediate from Protocol A in a minimal volume of MeCN. Add this solution dropwise to the heated CuCl₂/t-BuONO mixture over 1 hour.

    • Self-Validating Cue: Immediate effervescence (N₂ gas evolution) must be visible upon each drop. This confirms the rapid decomposition of the unstable diazonium salt into the desired chloride. If no gas evolves, stop the addition immediately to prevent dangerous diazonium accumulation.

  • Completion: Stir for an additional 1 hour at 60 °C until all gas evolution ceases.

  • Workup: Cool to room temperature. Dilute with 1M HCl (to break up copper-pyrazine complexes) and immediately extract with EtOAc. Wash with saturated NaHCO₃ to neutralize, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting & FAQs

As an application scientist, understanding the why behind a failure is more important than just knowing what failed. Below are the mechanistic explanations for common experimental issues.

Q1: My yield is dropping significantly during the bromination step, and LC-MS shows multiple higher-mass peaks. How do I fix this? Causality: You are experiencing over-bromination. NBS generates active electrophilic bromine species. While the C6 position of the pyrazine ring is the most nucleophilic (due to the directing effects of the C3-amino group), elevated temperatures provide enough activation energy to overcome the electron-withdrawing effect of the ester, leading to indiscriminate halogenation at other positions or poly-bromination. Solution: Strictly maintain the reaction temperature at 0–5 °C during the entire NBS addition. Ensure you are using exactly 1.05 equivalents of NBS; excess reagent guarantees over-reaction.

Q2: During the Sandmeyer chlorination, I am isolating a massive amount of a highly polar side product. LC-MS indicates it is the 3-hydroxy derivative. How can I suppress this? Causality: The classic Sandmeyer reaction uses aqueous sodium nitrite (NaNO₂) and HCl to generate nitrous acid. However, the resulting pyrazine diazonium salt is highly electrophilic. If water is present in the system, H₂O acts as a competing nucleophile against the chloride ion, attacking the diazonium intermediate to form the 3-hydroxy pyrazine derivative [1]. Solution: You must abandon aqueous conditions. Switch to the anhydrous protocol described above (Protocol B), utilizing an organic nitrite (tert-butyl nitrite) and CuCl₂ in an aprotic solvent (MeCN) [2]. This entirely removes water from the system, forcing the chloride ion to act as the sole nucleophile.

Q3: The Sandmeyer reaction stalls, and I am recovering a lot of unreacted starting material. Why isn't the diazotization happening? Causality: The 3-amino group on your intermediate is attached to a pyrazine ring that is already highly electron-deficient due to the ester group and the newly added bromine atom. This makes the amine lone pair poorly nucleophilic, resulting in sluggish attack on the nitrosyl cation (


).
Solution:  Do not run this diazotization at 0 °C. You must use the "reverse addition" method at elevated temperatures (60–65 °C). Adding the poorly nucleophilic amine to a pre-heated mixture of t-BuONO and CuCl₂ provides the necessary thermal activation energy for the initial attack, while the heat instantly drives the decomposition of the diazonium species into the chlorinated product, pulling the reaction equilibrium forward.

Q4: My final product is showing ester cleavage (carboxylic acid formation) after the Sandmeyer workup. What is going wrong? Causality: The ethyl ester at the C2 position is highly activated toward nucleophilic acyl substitution. The electron-withdrawing nature of the pyrazine ring, compounded by the adjacent chlorine and bromine atoms, makes the ester carbonyl highly susceptible to hydrolysis by even mild aqueous bases or prolonged exposure to aqueous acids. Solution: Minimize the time your product spends in the aqueous phase during workup. When neutralizing the 1M HCl used to break the copper complexes, avoid strong bases like NaOH. Use a mild buffer like saturated NaHCO₃, separate the phases immediately, and keep the system cold during extraction.

References

  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds. URL:[Link]

  • Liu, Z., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. URL:[Link]

Technical Support Center: Troubleshooting Suzuki Coupling of Pyrazine Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SZ-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Low Reactivity and Catalyst Deactivation in Pyrazine Cross-Couplings

Executive Summary

Suzuki-Miyaura coupling of pyrazine bromides presents a paradox: while the electron-deficient nature of the pyrazine ring should theoretically facilitate oxidative addition, these reactions frequently stall. The primary culprit is often catalyst poisoning via nitrogen coordination or instability of the coupling partner .

This guide moves beyond generic advice, offering a root-cause analysis and specific, field-tested protocols to restore reactivity.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction turns black and stalls at <20% conversion. What is killing the catalyst?

Diagnosis: You are likely experiencing Catalyst Poisoning via N-Coordination .[1] Unlike simple aryl halides, pyrazines possess two nitrogen atoms with lone pairs capable of binding to the Palladium (Pd) center. This forms a stable, unreactive "Pd-sink" complex, effectively removing the catalyst from the cycle.

The Fix:

  • Switch to Bulky Ligands: Replace standard phosphines (like PPh₃) with bulky, electron-rich ligands.[2] These ligands create a "steric wall" around the Pd center, allowing the C-Br bond to access the metal while physically blocking the approach of the pyrazine nitrogen.

    • Recommendation:XPhos , SPhos , or RuPhos .[3]

  • Increase Catalyst Loading: If using Pd(PPh₃)₄, the coordination equilibrium may favor the poisoned state. Moving to a high-activity precatalyst like XPhos Pd G4 ensures a high concentration of the active L-Pd(0) species.

Q2: I am using a standard protocol (Pd(PPh₃)₄ / Na₂CO₃), but the starting material remains untouched. Why?

Diagnosis: Inefficient Oxidative Addition or Ligand Oxidation. While pyrazine bromides are activated for oxidative addition, Pd(PPh₃)₄ is air-sensitive and thermally unstable. If your bromide is sterically crowded (e.g., 3-substituted pyrazine), PPh₃ is not electron-rich enough to drive the insertion.

The Fix:

  • Catalyst Upgrade: Switch to Pd(dppf)Cl₂·DCM . The bidentate ferrocenyl ligand prevents ligand dissociation and is robust against N-coordination.

  • Base Switch: Swap Na₂CO₃ for Cs₂CO₃ or K₃PO₄ . The "Cesium Effect" often improves solubility and transmetalation rates in heterocyclic couplings.

Q3: My pyrazine bromide is consumed, but I see no product—only "reduced" pyrazine (H-Pyrazine).

Diagnosis: Protodeboronation of the Coupling Partner. This is a critical distinction. If the pyrazine bromide is reacting but forming the wrong product, the issue lies with your boronic acid partner, not the pyrazine. Heteroaryl boronic acids are notoriously unstable.

The Fix:

  • Slow Addition: Add the boronic acid in portions over 1-2 hours.

  • Change Reagent: Switch from boronic acid to a MIDA Boronate or Potassium Trifluoroborate (BF₃K) salt. These release the active species slowly, minimizing decomposition.

  • Anhydrous Conditions: Use K₃PO₄ in anhydrous dioxane/toluene to prevent water-mediated hydrolysis.

Part 2: Decision Logic & Mechanism Visualization
Figure 1: Troubleshooting Decision Tree

Use this logic flow to identify the specific failure mode of your reaction.

TroubleshootingTree Start Reaction Stalled / Low Yield CheckSM Is Pyrazine-Br consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No CheckProd Is Product formed? SM_Yes->CheckProd Prod_No No (Dehalogenation observed) CheckProd->Prod_No Issue_Proto ISSUE: Protodeboronation of Boronic Acid Partner Prod_No->Issue_Proto Fix_Proto FIX: Use MIDA boronates, BF3K salts, or anhydrous conditions Issue_Proto->Fix_Proto CheckCat Catalyst Appearance? SM_No->CheckCat Cat_Black Black Precipitate (Pd Black) CheckCat->Cat_Black Cat_Clear Clear / No Change CheckCat->Cat_Clear Issue_Poison ISSUE: Catalyst Poisoning (N-Coordination) Cat_Black->Issue_Poison Fix_Poison FIX: Switch to Bulky Ligands (XPhos, SPhos) Issue_Poison->Fix_Poison Issue_Inert ISSUE: Failed Oxidative Addition Cat_Clear->Issue_Inert Fix_Active FIX: Use Pd-G4 precatalysts or stronger base (Cs2CO3) Issue_Inert->Fix_Active

Caption: Diagnostic logic flow for identifying failure modes in pyrazine Suzuki couplings.

Figure 2: The "N-Coordination Trap" Mechanism

Visualizing how the pyrazine nitrogen sequesters the catalyst.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Desired) Pd0->OxAdd + Pyrazine-Br Trap N-Coordination Trap (Off-Cycle) Pd0->Trap + Pyrazine (via N) PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar Trap->Pd0 Reversible only with bulky Ligands Pyrazine Pyrazine Substrate

Caption: Competitive pathway showing how nitrogen coordination (red) sequesters the active Pd(0) species.

Part 3: Optimized Experimental Protocols
Protocol A: The "Robust" Screen (First-Line Defense)

Best for: Initial screening of standard pyrazine bromides.

ComponentReagentEquiv.[1][4][5][6][7][8][9][10][11][12][13]Notes
Substrate Pyrazine Bromide1.0
Partner Boronic Acid1.2 - 1.5Use excess if partner is unstable.
Catalyst Pd(dppf)Cl₂·DCM 0.05 (5 mol%)Robust, air-stable.
Base K₂CO₃ (2.0 M aq)3.0Aqueous base is essential for boronate activation.
Solvent 1,4-Dioxane-Concentration: 0.1 - 0.2 M.
Temp 90°C-12-18 hours.

Procedure:

  • Charge a reaction vial with Pyrazine Bromide, Boronic Acid, and Pd(dppf)Cl₂[7]·DCM.

  • Evacuate and backfill with Argon (x3).

  • Add degassed 1,4-Dioxane and 2.0 M aqueous K₂CO₃ via syringe.

  • Seal and heat to 90°C.

  • Critical Step: If the reaction turns black immediately, stop and move to Protocol B.

Protocol B: The "Bulky Ligand" System (For Difficult Substrates)

Best for: Sterically hindered pyrazines or when Protocol A fails due to catalyst death.

ComponentReagentEquiv.[1][4][5][6][7][8][9][10][11][12][13]Notes
Catalyst Pd₂(dba)₃ 0.02 (2 mol%)Source of Pd(0).
Ligand XPhos 0.04-0.081:2 to 1:4 Pd:Ligand ratio.
Alt. Cat. XPhos Pd G40.02Pre-formed precatalyst (easier handling).
Base K₃PO₄ 3.0Finely ground, solid.
Solvent Toluene / Water10:1 ratioBiphasic system helps stabilize the catalyst.
Temp 100°C-

Procedure:

  • Pre-complexation (if using Pd₂(dba)₃ + Ligand): Dissolve Pd₂(dba)₃ and XPhos in degassed Toluene. Stir at 60°C for 10 mins until the solution turns from dark purple to orange/brown (formation of active catalyst).

  • Add the Pyrazine Bromide, Boronic Acid, and K₃PO₄ to the reaction vial.

  • Transfer the pre-formed catalyst solution to the vial.

  • Add the water portion.

  • Heat vigorously at 100°C.

Part 4: References
  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. (Accessed 2026). Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments.Link

  • Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines. Org.[5][8] Biomol. Chem., 2013, 11, 3583-3602.[5] Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link

  • Chemistry LibreTexts. Palladium catalyzed couplings: Suzuki-Miyaura.Link

Sources

Stability of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stability Profile

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a highly functionalized heterocyclic scaffold used frequently in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.

The Stability Paradox: Users frequently encounter a "race condition" when subjecting this molecule to basic media. The objective is often saponification (hydrolysis of the ester to the acid), but the molecule possesses a specific vulnerability: the C3-Chlorine atom is hypersensitive to Nucleophilic Aromatic Substitution (


).
  • Primary Stability Risk: Displacement of the C3-Chlorine by hydroxide (

    
    ) or alkoxides (
    
    
    
    ).
  • Secondary Stability Risk: Degradation of the pyrazine ring (ring-opening) under harsh basic conditions (

    
    , High Temp).
    
  • Regioselectivity: The C3-position is significantly more reactive than the C6-position due to the ortho-activating effect of the electron-withdrawing ester group.

Mechanistic Pathways (Visualization)

The following diagram outlines the competitive pathways that occur when this substrate is exposed to base. Understanding this flow is critical for troubleshooting low yields.

ReactionPathways Start Ethyl 6-bromo-3-chloropyrazine- 2-carboxylate Acid Target Product: 6-bromo-3-chloropyrazine- 2-carboxylic acid Start->Acid Path A: Hydrolysis (LiOH, 0°C, THF/H2O) Hydroxy Impurity A (Major): 6-bromo-3-hydroxypyrazine- 2-carboxylate Start->Hydroxy Path B: SnAr (OH-) (NaOH, >25°C, Excess Base) Alkoxy Impurity B: 6-bromo-3-alkoxypyrazine- 2-carboxylate Start->Alkoxy Path C: SnAr (OR-) (NaOEt/EtOH) Degradation Ring Opening / Polymerization Acid->Degradation Decarboxylation (High Temp) Hydroxy->Degradation Prolonged Exposure High pH

Figure 1: Competitive reaction pathways. Path A is the desired saponification. Path B and C represent the most common stability failures driven by the high electrophilicity of the C3 position.

Troubleshooting Guide (FAQ)

Scenario 1: "I tried to hydrolyze the ester using NaOH in Ethanol, but I isolated a different product."

Diagnosis: You likely triggered Path C (Transesterification/Etherification) or Path B (


).
  • The Science: In ethanol, sodium hydroxide exists in equilibrium with sodium ethoxide (

    
    ). Ethoxide is a stronger nucleophile than hydroxide. The C3-Chlorine is highly activated by the adjacent ring nitrogen and the ortho-ester. The ethoxide attacks C3, displacing the chlorine to form Ethyl 6-bromo-3-ethoxypyrazine-2-carboxylate .
    
  • Corrective Action:

    • Switch solvent to THF/Water or Dioxane/Water (aprotic co-solvent).

    • Avoid alcohols that correspond to nucleophiles you do not want incorporated.

Scenario 2: "My LCMS shows a mass of M-16 (OH replacing Cl) alongside my product."

Diagnosis: Competitive


 by Hydroxide (Path B).
  • The Science: The C3-Chlorine is labile. If you use a strong base (NaOH/KOH) at room temperature or higher, the rate of chloride displacement competes with ester hydrolysis. The resulting 3-hydroxy compound is often fluorescent or bright yellow.

  • Corrective Action:

    • Change Base: Use Lithium Hydroxide (LiOH) . Lithium is a tighter Lewis acid, often making the hydroxide ion slightly less nucleophilic towards the aromatic ring while still sufficient for ester hydrolysis.

    • Temperature Control: Conduct the reaction at 0°C . The activation energy for

      
       is generally higher than for ester hydrolysis. Keeping it cold favors the ester cleavage.
      
    • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of base. Excess base accelerates the

      
       side reaction.
      
Scenario 3: "Why does the Chlorine at C3 react before the Bromine at C6?"

Diagnosis: Regioselectivity confusion.

  • The Science: This is governed by electronic activation.

    • Inductive Effect: The C3 position is ortho to the electron-withdrawing ester group. This pulls electron density away from C3, making it more positive (electrophilic).

    • Transition State: The Meisenheimer complex formed by attack at C3 is stabilized by the ability of the ester carbonyl to accept electron density (resonance). C6 lacks this direct conjugation stabilization from the ester.

  • Implication: You can selectively functionalize C3 while leaving C6 intact for later coupling reactions (e.g., Suzuki coupling).

Validated Experimental Protocol

Objective: Selective saponification of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate to the corresponding acid without losing the C3-Chlorine.

Reagents:

  • Substrate: 1.0 eq

  • LiOH·H2O: 1.1 eq

  • Solvent: THF : Water (4:1 ratio)

Procedure:

  • Dissolution: Dissolve 1.0 g of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate in 16 mL of THF. Cool the solution to 0°C in an ice bath.

  • Base Addition: Dissolve LiOH·H2O (1.1 eq) in 4 mL of water. Add this solution dropwise to the THF mixture over 10 minutes.

    • Critical: Do not dump the base in all at once. Localized high pH concentrations promote

      
      .
      
  • Monitoring: Stir at 0°C. Monitor by TLC or HPLC every 30 minutes.

    • Endpoint: Disappearance of ester.

    • Warning: Do not let the reaction sit overnight. Stop immediately upon completion (usually 1-2 hours).

  • Quench: Acidify carefully with 1N HCl to pH 3-4 while keeping the solution cold.

  • Isolation: Extract immediately with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate.
    

Data Comparison: Hydrolysis Conditions

Base / SolventTempResult (Major Product)YieldNotes
LiOH / THF:H2O 0°C Target Acid 92% Recommended. Clean conversion.
NaOH / MeOH25°C3-Methoxy impurity45%

dominates (Methoxide attack).
NaOH / H2O25°C3-Hydroxy impurity60%Significant hydrolysis of Cl.
K2CO3 / MeOHReflux3-Methoxy impurity>90%Complete displacement of Cl.

References

  • Pyrazine Reactivity &

    
     Mechanisms: 
    
    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
    • Topic: General reactivity of halopyrazines towards nucleophiles.
  • Synthesis of Favipiravir Intermediates (Relevant Analogues)

    • Shi, F., et al. (2014).[1] "Process Development for the Synthesis of Favipiravir." Organic Process Research & Development. (Describes the handling of 3,6-difluoropyrazine-2-nitrile and similar activated pyrazines, highlighting the sensitivity of the C3 position to hydrolysis).

  • Regioselectivity in Pyrazines

    • Lier, F., et al. (2025).[2][3][4][5] "Studies on the Regioselective Nucleophilic Aromatic Substitution (

      
      ) Reaction of 2-Substituted 3,5-Dichloropyrazines."  (Confirming the role of electron-withdrawing groups in directing nucleophilic attack).
      
  • Controlled Hydrolysis Protocols

    • BenchChem Technical Support.[5] (2025).[2][3][4][5] "Fluorination and Hydrolysis of Pyrazine-2-Carboxylic Acid Derivatives." (Provides context on protecting groups and hydrolysis sensitivity).

Sources

Technical Support Center: Palladium Remediation in Highly Functionalized Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Protocol Guide for Ethyl 6-bromo-3-chloropyrazine-2-carboxylate Derivatives Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Overview & Chemical Causality

As a Senior Application Scientist, I frequently guide process chemists through the complexities of late-stage palladium (Pd) clearance. When working with highly functionalized, electron-deficient heterocycles like Ethyl 6-bromo-3-chloropyrazine-2-carboxylate derivatives , standard scavenging protocols often fail or destroy the active pharmaceutical ingredient (API).

This substrate is a "fragile electrophile." While it serves as an excellent scaffold for cross-coupling (typically targeting the highly reactive C6-bromide), the residual Pd catalysts are notoriously difficult to clear. The causality behind this difficulty is threefold:

  • Strong Coordination: The pyrazine nitrogens act as excellent bidentate ligands, strongly coordinating residual Pd and resisting transfer to scavengers.

  • S_NAr Vulnerability: The pyrazine ring is highly electron-deficient, heavily activating the C3-chlorine toward Nucleophilic Aromatic Substitution (S_NAr).

  • Hydrolysis Risk: The C2-ethyl ester is highly susceptible to saponification under basic conditions.

To successfully clear Pd to ICH Q3D limits (<10 ppm) without degrading the API, we must exploit soft-soft interactions (using sulfur-based scavengers) while strictly avoiding hard nucleophiles and basic microenvironments[1].

Mechanistic Vulnerabilities & Scavenger Selection

Logic Substrate Ethyl 6-bromo-3-chloropyrazine -2-carboxylate Ester C2-Ester (Electrophilic) Substrate->Ester Cl C3-Chlorine (SNAr Susceptible) Substrate->Cl Pyrazine Pyrazine Nitrogens (Pd Coordinators) Substrate->Pyrazine Basic Basic Scavengers (e.g., Carbonate resins) Basic->Ester Causes Hydrolysis Amine Amine Scavengers (e.g., Triamine) Amine->Cl Causes SNAr Thiol Thiol/DMT Scavengers (e.g., SiliaMetS Thiol) Thiol->Pyrazine Outcompetes for Pd

Logical relationships between substrate vulnerabilities and scavenger chemotypes.

Quantitative Data: Scavenger Compatibility Matrix
Scavenger ChemotypeRepresentative ProductPd Removal EfficiencySubstrate CompatibilityMechanistic Causality
Silica-Thiol SiliaMetS® ThiolHigh (>95%)ExcellentSoft nucleophile; effectively binds Pd without triggering S_NAr at the C3-Cl position or hydrolyzing the C2-ester[2][3].
Silica-DMT / TMT SiliaMetS® DMT / Si-TMTVery High (>98%)ExcellentDimercaptotriazine offers superior bidentate soft-soft interactions for recalcitrant Pd complexes[3][4].
Silica-Triamine SiliaMetS® TriamineModeratePoorHard nucleophile; highly likely to attack the electron-deficient pyrazine ring, causing S_NAr at C3[5].
Basic Resins Amberlite® IRA-67LowPoorBasic microenvironment catalyzes the saponification (hydrolysis) of the C2-ethyl ester.
Synthetic Carbon Carboxen® 564Moderate to HighGoodNon-nucleophilic physisorption; engineered pores reduce API yield loss compared to standard activated carbon[6].

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Significant Product Loss via S_NAr Side Reactions

  • Symptom: LC-MS analysis post-scavenging shows a new mass corresponding to the displacement of the chlorine atom.

  • Causality: The pyrazine ring is highly electron-deficient, heavily activating the C3-chlorine. If you use primary or secondary amine-based scavengers (e.g., silica-triamine or polyamine resins), these hard nucleophiles will attack the C3 position.

  • Solution: Transition immediately to soft, non-nucleophilic sulfur-based scavengers. Silica-supported thiols or dimercaptotriazine (DMT) exhibit exceptional affinity for Pd due to soft-soft interactions, without the hard nucleophilicity required to trigger S_NAr[3][5].

Issue 2: Ester Hydrolysis (Saponification) During Aqueous Washes

  • Symptom: Formation of the corresponding pyrazine-2-carboxylic acid side-product.

  • Causality: Standard Pd removal often employs aqueous washes with chelators like EDTA. However, these often require basic pH adjustments to dissolve the chelator, which rapidly hydrolyzes the sensitive C2-ethyl ester[7].

  • Solution: Abandon aqueous basic chelators. Utilize heterogeneous solid-supported scavengers in purely organic, neutral media.

Issue 3: Recalcitrant Palladium Levels (>50 ppm) After Scavenging

  • Symptom: ICP-MS reveals Pd levels exceeding the ICH Q3D limits despite scavenger treatment.

  • Causality: The coordination environment provided by the pyrazine nitrogens creates a highly stable Pd-substrate complex. At room temperature, the thermodynamic barrier to transfer Pd from the product to the scavenger is too high.

  • Solution: Kinetic activation is required. Increase the scavenging temperature to 40–50 °C. This provides the necessary activation energy to break the substrate-Pd coordination, allowing the thermodynamically favored scavenger-Pd complex to form[5].

Self-Validating Experimental Protocol

This protocol utilizes Silica-Thiol or Si-TMT to ensure substrate integrity while achieving <10 ppm Pd. Every step includes a self-validating checkpoint to ensure the system is functioning as intended.

Workflow Step1 1. Solvent Exchange (To Toluene/EtOAc) Step2 2. Scavenger Addition (5-10 eq. Silica-Thiol/DMT) Step1->Step2 Removes coordinating solvents Step3 3. Kinetic Incubation (50°C for 4-16h) Step2->Step3 Soft nucleophile binding Step4 4. Hot Filtration (Through Celite/E-PAK) Step3->Step4 Overcomes Pd-coordination Step5 5. ICP-MS Analysis (Target: < 10 ppm Pd) Step4->Step5 Prevents API crystallization

Self-validating experimental workflow for palladium remediation.

Step-by-Step Methodology
  • Solvent Exchange (Self-Validating Step):

    • Action: Concentrate the crude cross-coupling mixture and reconstitute in 10 volumes of Toluene or Ethyl Acetate.

    • Causality: Coordinating solvents like DMF, DMSO, or Acetonitrile strongly compete with the scavenger for Pd binding. Non-coordinating solvents force the Pd onto the scavenger.

    • Validation: The API must be fully soluble; if precipitation occurs, titrate in up to 10% THF until the solution is clear.

  • Scavenger Addition:

    • Action: Add 5 to 10 molar equivalents of SiliaMetS® Thiol or Si-TMT relative to the initial Pd catalyst loading[2][4].

    • Causality: A high local concentration of thiol groups is required to outcompete the strong pyrazine coordination.

  • Kinetic Incubation:

    • Action: Stir the suspension vigorously at 50 °C for 4 to 16 hours.

    • Causality: Heat overcomes the activation energy of the Pd-pyrazine complex, allowing the metal to migrate to the silica pores[5].

    • Validation: Monitor the visual color of the supernatant. A successful transfer of Pd will result in the solution transitioning from dark brown/orange to pale yellow or colorless.

  • Filtration and Recovery:

    • Action: Filter the mixture hot through a pre-packed pad of Celite® or a specialized E-PAK cartridge[5][8]. Wash the filter cake with 2 column volumes of the reaction solvent.

    • Causality: Hot filtration prevents the co-precipitation of any API that might crystallize upon cooling, ensuring high mass recovery.

  • Trace Metal Analysis:

    • Action: Evaporate the filtrate and submit a digested sample for ICP-MS analysis.

    • Validation: Target is <10 ppm. If the result is >10 ppm, the Pd is likely trapped in a highly stable oxidized state (Pd(II)). A secondary pass with a specialized scavenger like SiliaMetS® DMT is recommended[3].

Frequently Asked Questions (FAQs)

Q: Can I use activated carbon instead of functionalized silica? A: Yes, but with caveats. Traditional activated carbons (like Darco KB-G) are cheap and non-nucleophilic, meaning they won't degrade your pyrazine[1]. However, they rely on physisorption and often trap the API in their micropores, leading to significant yield losses. If you must use carbon, synthetic carbons like Carboxen® are engineered to maximize Pd recovery while minimizing API adsorption[6].

Q: My cross-coupling requires a strong base. Should I scavenge before or after the aqueous workup? A: Always perform an acidic or neutral aqueous workup before adding the scavenger. The presence of residual base from the reaction can alter the ionization state of the silica matrix and promote ester hydrolysis during the extended heating required for scavenging. Neutralize the mixture, extract into an organic phase, dry it, and then apply the scavenger[5].

Q: Why did my product turn black after adding the scavenger? A: This indicates the precipitation of "palladium black" (colloidal Pd(0)). If the scavenger is added too late or if the reaction is exposed to air for prolonged periods without a scavenger, Pd(II) can reduce and aggregate. Colloidal Pd is too large to enter the pores of functionalized silica. To fix this, filter the mixture through a 0.2 μm membrane or a tight Celite pad to physically remove the colloids before applying chemical scavengers[8].

References

1.[2] SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. 2.[5] Process Development Whitepaper Metal Scavenging - CatSci. 3.[8] Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem. 4.[1] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications. 5.[6] Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. 6.[4] Metal Scavenger Guide - Sopachem. 7.[3] Application Note: Metal Scavenging - Velocity Scientific Solutions. 8.[7] Automated Experimentation Enables a Data-Driven Model for Palladium Removal with Aqueous Chelators - Figshare.

Sources

Optimizing reaction temperature for nucleophilic substitution on pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Nucleophilic Substitution ( )

Status: Active | Specialist: Senior Application Scientist

Welcome to the Pyrazine Optimization Hub

You have reached the Tier 3 Technical Support guide for heterocyclic functionalization. Pyrazines are notoriously less reactive toward nucleophilic attack than their pyrimidine or pyridazine counterparts due to the specific para-orientation of the nitrogen atoms, which creates a less intense dipole at the carbon centers.

This guide moves beyond generic advice to address the specific kinetic and thermodynamic bottlenecks of pyrazine


 chemistry.

Module 1: Diagnostic Decision Matrix

Issue: "I don't know where to start my temperature screening." Logic: The required temperature is a function of the Leaving Group (LG) lability and the Nucleophile's (Nu) strength. Use this logic gate to determine your starting conditions.

Temperature_Decision_Matrix Start Start: Analyze Substrate LG_Check Leaving Group (LG)? Start->LG_Check Nu_Check Nucleophile Strength? LG_Check->Nu_Check F, Cl, SO2R HighHeat Start: 120-150°C (DMF/DMSO or MW) LG_Check->HighHeat OMe, SMe (Exchange) Act_Check EWG on Ring? Nu_Check->Act_Check Moderate (Amines) RoomTemp Start: 25°C (Stir 4-12h) Nu_Check->RoomTemp Strong (Thiolates, Alkoxides) Nu_Check->HighHeat Weak (Anilines) Act_Check->RoomTemp Strong EWG (NO2, CN) MildHeat Start: 60-80°C (THF/MeCN) Act_Check->MildHeat No EWG (Neutral)

Figure 1: Decision matrix for initial temperature selection in pyrazine


 reactions. Note that "MW" indicates Microwave irradiation.[1]

Module 2: Troubleshooting "No Reaction" (Kinetic Barriers)

Ticket #402: "My reaction is stuck at <10% conversion after 24h."

Diagnosis: The activation energy (


) for the formation of the Meisenheimer complex is too high for your current thermal input. Pyrazines often require "forcing conditions" compared to other diazines.
Solution A: The Microwave (MW) Acceleration

Microwave irradiation is superior to conventional heating for pyrazines because it allows you to access temperatures (150°C+) that would cause solvent reflux issues or slow ramp-up degradation in standard oil baths.

Comparative Data: Amination of Chloropyrazines

Parameter Conventional Thermal Microwave Assisted
Temperature 80°C (Reflux) 150°C
Time 2 - 24 Hours 10 - 20 Minutes
Yield 40 - 60% 85 - 95%
Solvent EtOH / Toluene EtOH / NMP / DMF

| Key Benefit | Scalability | Kinetic breakthrough |

Technical Insight: In a specific study on fused pyrazine systems, microwave irradiation at 150°C for 10 minutes achieved yields that required hours at 80°C under thermal conditions [1].[2]

Solution B: Solvent Switching (The Polarity Effect)

If you are using non-polar solvents (Toluene) or protic solvents (EtOH) and the reaction is slow, switch to Polar Aprotic Solvents (DMSO, DMF, NMP).

  • Why? These solvents solvate the cation (e.g.,

    
    ) but leave the nucleophilic anion "naked" and more reactive, effectively lowering the 
    
    
    
    .

Module 3: Troubleshooting Regioselectivity

Ticket #405: "I have a 3,5-dichloropyrazine and I'm getting a mix of isomers."

Diagnosis: You are battling competing electronic effects. In unsymmetrical dichloropyrazines, the site of attack is dictated by the substituents at position 2.[3]

The Rule of Thumb:

  • EWG at Pos 2 (e.g., CN, Ester): Directs nucleophile to Position 5 (Para to the EWG).

  • EDG at Pos 2 (e.g., Me, OMe): Directs nucleophile to Position 3 (Ortho to the EDG).

The Temperature Factor:

High temperatures (


) can erode regioselectivity, leading to "scrambling" or bis-substitution.
  • Protocol: If selectivity is poor, lower the temperature to 0°C or -78°C and use a stronger base (e.g., LiHMDS) to increase the nucleophile's reactivity without adding thermal energy to the system. This favors the kinetic product over the thermodynamic mixture [2].

Regioselectivity_Pathway Substrate Substrate: 2-Substituted-3,5-dichloropyrazine Subst_Type Substituent Type at Pos 2? Substrate->Subst_Type EWG_Path Electron Withdrawing (CN, CO2R) Subst_Type->EWG_Path EDG_Path Electron Donating (Me, OMe) Subst_Type->EDG_Path Prod_5 Major Product: Substitution at C-5 EWG_Path->Prod_5 Nucleophilic Attack Prod_3 Major Product: Substitution at C-3 EDG_Path->Prod_3 Nucleophilic Attack

Figure 2: Predictive model for regioselective attack on unsymmetrical dichloropyrazines [2].

Module 4: Troubleshooting Decomposition

Ticket #409: "My reaction turns into black tar at 120°C."

Diagnosis: Thermal degradation of the pyrazine ring or polymerization of the nucleophile. Root Cause: Pyrazines are electron-deficient; at high T, they can undergo ring-opening or hydrolysis if any water is present.

Corrective Actions:

  • The "Step-Up" Protocol: Do not jump straight to 120°C.

  • Dry Solvents: Ensure DMF/DMSO are anhydrous. Water at 120°C acts as a competitive nucleophile, creating hydroxypyrazines (which do not react further and often degrade).

  • Switch to THF: If solubility permits, use THF at reflux (66°C). It is much cleaner than DMF and easier to remove [3].

Standardized Protocol: Temperature Scanning

Use this workflow for every new pyrazine substrate to determine optimal T.

Materials:

  • Substrate (0.1 mmol)

  • Nucleophile (1.2 equiv)

  • Base (2.0 equiv, e.g.,

    
     or DIPEA)
    
  • Solvent: Dry DMSO or NMP (0.5 M concentration)

Procedure:

  • T0 (Ambient): Mix reagents at 25°C. Stir for 1 hour.

    • Check LCMS.[4] If conversion >50%, continue at 25°C.

  • T1 (Thermal Ramp): If <10% conversion, heat to 60°C for 1 hour.

    • Check LCMS.

  • T2 (The Threshold): If still sluggish, heat to 100°C.

    • Warning: Monitor for byproduct formation (hydrolysis).

  • T3 (Microwave): If thermal heating at 100°C fails or yields are low (<30%), transfer to a microwave vial.

    • Irradiate at 140°C for 10 minutes .

References

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library. Source: National Institutes of Health (PMC) URL:[Link]

  • Studies on the Regioselective Nucleophilic Arom

    
    ) Reaction of 2-Substituted 3,5-Dichloropyrazines. 
    Source: ResearchGate / Organic Letters
    URL:[Link]
    
  • Optimization of the nucleophilic aromatic substitution reaction. Source: ResearchGate URL:[1][3][Link]

Sources

Technical Support Center: A Guide to Handling Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 6-bromo-3-chloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key chemical intermediate. Its purpose is to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions concerning its moisture sensitivity. Adherence to these protocols is critical for ensuring the integrity of the material and the success of your experimental outcomes.

Introduction to the Challenge: Moisture-Induced Degradation

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a heterocyclic compound featuring an ester functional group. The pyrazine ring, being electron-deficient, and further substituted with two electron-withdrawing halogens (bromine and chlorine), renders the carbonyl carbon of the ester highly electrophilic. This inherent electronic property makes the molecule particularly susceptible to nucleophilic attack by water, leading to hydrolysis.[1][2][3] This degradation pathway yields the corresponding 6-bromo-3-chloropyrazine-2-carboxylic acid and ethanol, compromising the purity of the starting material and potentially leading to downstream reaction failures or the formation of impurities.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems that may arise from the improper handling of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent reaction yields or formation of an unexpected polar impurity. Hydrolysis of the ethyl ester to its corresponding carboxylic acid due to moisture contamination. This can occur from atmospheric moisture, residual water in solvents, or on glassware.1. Strict Anhydrous Techniques: All handling of the solid and its solutions must be performed under an inert atmosphere (e.g., nitrogen or argon).[4][5] 2. Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. 3. Glassware Preparation: Oven-dry all glassware at a minimum of 125°C for several hours and cool under a stream of inert gas before use.[4]
Material appears clumpy or has a changed appearance upon opening a new container. The compound is hygroscopic and has absorbed atmospheric moisture during previous openings or due to improper sealing.1. Inert Atmosphere Transfer: Whenever possible, open and handle the compound inside a glove box.[4] 2. Proper Sealing: After use, ensure the container is tightly sealed. Consider using paraffin film for extra protection. 3. Desiccated Storage: Store the container inside a desiccator containing a suitable drying agent (e.g., Drierite® or molecular sieves).
Difficulty in achieving complete dissolution in non-polar aprotic solvents. The presence of the more polar carboxylic acid hydrolysis product can alter the solubility profile of the material.1. Confirm Material Integrity: Before use, it is advisable to check the purity of the starting material, especially if it has been stored for a prolonged period or handled under suboptimal conditions. See the "Analytical Monitoring of Degradation" section for recommended techniques. 2. Use of Anhydrous Solvents: Ensure the solvent is completely dry to prevent further hydrolysis upon dissolution.
Analytical data (e.g., NMR, LC-MS) shows the presence of a second, more polar compound. This is a strong indicator of hydrolysis. The carboxylic acid product will have a different retention time in HPLC and distinct signals in NMR.1. Adopt Stringent Handling Protocols: Immediately review and improve your handling procedures as outlined in this guide. 2. Purification (if necessary): If the level of impurity is unacceptable, the material may need to be purified. However, preventing degradation is far more effective.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 6-bromo-3-chloropyrazine-2-carboxylate?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a refrigerator at 2-8°C. For added protection, the primary container can be placed inside a larger, sealed container with a desiccant.[6]

Q2: How should I handle the compound if I don't have access to a glove box?

A2: If a glove box is unavailable, you can use a Schlenk line or a glove bag to create an inert atmosphere for handling the solid.[4] When transferring the compound, do so under a positive pressure of an inert gas. For solutions, use syringe techniques with oven-dried syringes and needles.[4][5]

Q3: What is the expected rate of hydrolysis?

Q4: Can I use solvents from a solvent purification system?

A4: Yes, solvents from a well-maintained solvent purification system are an excellent choice as they are typically dispensed with very low water content.

Q5: How can I confirm the identity of the hydrolysis product?

A5: The primary hydrolysis product is 6-bromo-3-chloropyrazine-2-carboxylic acid. This can be confirmed by techniques such as LC-MS, where you would observe the corresponding molecular ion, and by ¹H NMR, where the characteristic ethyl group signals (a quartet and a triplet) of the starting material will be absent, and the pyrazine ring proton signal may be shifted.

Experimental Protocols

Protocol 1: Workflow for Handling Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

This workflow outlines the critical steps for safely handling the reagent to minimize moisture exposure.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage P1 Oven-dry all glassware (min. 125°C, >4h) P2 Cool glassware under inert gas stream P1->P2 H1 Transfer solid inside a glove box or under positive inert gas pressure P2->H1 H2 Use anhydrous solvents from a reliable source H1->H2 H3 Prepare solutions under an inert atmosphere H2->H3 S1 Tightly seal container after use (consider Parafilm) H3->S1 S2 Store at 2-8°C in a desiccator S1->S2 G Ester Ethyl 6-bromo-3-chloropyrazine-2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Nucleophilic Attack Acid 6-bromo-3-chloropyrazine-2-carboxylic acid Intermediate->Acid Collapse & Proton Transfer Ethanol Ethanol Intermediate->Ethanol Collapse & Proton Transfer

Simplified hydrolysis mechanism.

References

  • PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms.
  • Journal of the Chemical Society B: Physical Organic. (1967). Effect of unsaturated substituents on the hydrolysis of esters.
  • Student Doctor Network Forums. (2016, June 21).
  • The Lab Depot. (n.d.).
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • MSU chemistry. (n.d.).
  • MilliporeSigma. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • University of Calgary. (n.d.). Substituent Effects.
  • LCGC International. (2020, November 11). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
  • SciSpace. (n.d.).
  • YouTube. (2016, October 12).
  • Journal of Drug Delivery and Therapeutics. (2019, June 22).
  • Leading Minds Network. (2023, September 28). Managing Humidity Risks in Pharmaceutical Supply Chain.
  • American Pharmaceutical Review. (2024, February 27).
  • MSU chemistry. (n.d.). Proton NMR Table.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • International Research Journal of Pharmacy and Medical Sciences. (2025).
  • IJTSRD. (2021, September 15).
  • Alfa Chemistry. (n.d.). Characteristic Proton NMR Chemical Shifts.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • SMT Dry Cabinets. (2025, April 16).
  • Scribd. (n.d.).
  • PMC. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • ResearchGate. (2019, March 29). (PDF) Synthesis of Some Anilides of Substituted Pyrazine-2-carboxylic Acids and Their Photosynthesis-inhibiting Activity.
  • Mor. J. Chem. (2022, May 25).
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
  • Semantic Scholar. (2024, March 25).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

[1]

Executive Summary

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (CAS: 135206-64-9) is a critical heterocyclic scaffold used in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.[1] Its structural integrity is defined by a pyrazine core substituted with two distinct halogens (Br, Cl) and an ethyl ester moiety.

This guide provides a technical comparison of its mass spectrometry (MS) behavior against non-halogenated and methyl-ester analogs.[1] The "performance" of this compound in an analytical context is defined by its unique isotopic fingerprint and diagnostic fragmentation pathways , which allow for unambiguous identification in complex reaction mixtures.

Key Performance Indicators (KPIs) for Identification
FeatureEthyl 6-bromo-3-chloropyrazine-2-carboxylateNon-Halogenated AnalogMethyl Ester Analog
Isotopic Signature 3:4:1 (M : M+2 : M+4) 100:1.1 (M : M+1)3:4:1
McLafferty Rearrangement High Efficiency (Loss of 28 Da) High EfficiencyBlocked/Low Efficiency
Diagnostic Ion (Base) m/z 236 (Acid form)m/z 124m/z 222 (Parent)
Ionization Mode Preference APCI / ESI (+)ESI (+)APCI / ESI (+)

Chemical Profile & Isotopic Performance

The most distinct analytical feature of this molecule is the interference pattern created by the naturally occurring isotopes of Bromine (


The "3:4:1" Fingerprint

Unlike standard organic molecules, the molecular ion ([M+H]⁺ or M⁺•) does not appear as a single peak. It presents as a triad cluster. This is a self-validating system for confirming the presence of the di-halogenated core.[1]

  • M (Nominal m/z 264): Contains

    
     and 
    
    
    . (Relative Intensity: ~75%)[2]
  • M+2 (Nominal m/z 266): Contains (

    
    ) AND (
    
    
    ). (Relative Intensity: ~100% - Base of cluster)[1]
  • M+4 (Nominal m/z 268): Contains

    
     and 
    
    
    . (Relative Intensity: ~25%)

Analytical Insight: If your spectrum shows a 1:1 doublet, you have lost the Chlorine. If you see a 3:1 doublet, you have lost the Bromine. This allows you to track specific dehalogenation side-reactions immediately.[1]

Fragmentation Pathway Analysis (Mechanistic)

The fragmentation "performance" is driven by two competing mechanisms: Ester Cleavage (dominant in low energy) and Halogen Abstraction (dominant in high energy/EI).

Pathway A: The McLafferty Rearrangement (Dominant)

Because the ester is an ethyl group, it possesses


1
  • Precursor: m/z 264 (Monoisotopic)

  • Transition: Transfer of

    
    -H to Carbonyl Oxygen.
    
  • Loss: Neutral Ethylene (-28 Da).[1]

  • Product: 6-bromo-3-chloropyrazine-2-carboxylic acid radical cation (m/z 236).[1]

    • Note: This pathway is absent in the methyl ester analog, making the ethyl ester easier to confirm via neutral loss scanning.

Pathway B: -Cleavage (Acylium Ion Formation)

A secondary pathway involves the direct cleavage of the ethoxy group.

  • Loss: Ethoxy radical (

    
    , -45 Da).
    
  • Product: Acylium ion (m/z 219).

Pathway C: Halogen Ejection (High Energy)

Under Electron Impact (EI, 70eV), the C-Br bond is the weakest link.

  • Loss: Bromine radical (

    
    , -79 Da).
    
  • Product: m/z 185.

    • Diagnostic: The resulting ion at m/z 185 will shift to a 3:1 isotopic pattern (characteristic of Cl only), proving the Br has left.

Visualization: Fragmentation Workflow

The following diagram illustrates the competing decay pathways and the resulting mass shifts.

FragmentationMMolecular Ion [M]+.m/z 264 (3:4:1 Pattern)AcidCarboxylic Acid Ion[M - C2H4]+.m/z 236M->AcidMcLafferty Rearr.(-28 Da, Ethylene)AcyliumAcylium Ion[M - OEt]+m/z 219M->AcyliumAlpha Cleavage(-45 Da, OEt)DeBromoDe-brominated Ion[M - Br]+m/z 185 (3:1 Cl Pattern)M->DeBromoC-Br Cleavage(-79 Da, Br)Acid->Acylium-OH (17 Da)RingFragRing Fragmentation(Loss of HCN/CO)DeBromo->RingFragHigh Energy

Caption: Mechanistic fragmentation tree for Ethyl 6-bromo-3-chloropyrazine-2-carboxylate showing primary diagnostic ions and isotopic pattern shifts.[1]

Experimental Protocol (Self-Validating)

To replicate these results and validate the compound's identity, use the following protocol. This setup prioritizes the detection of the halogen pattern (Full Scan) followed by structural elucidation (MS/MS).

Method: LC-ESI-MS/MS[1][3]
  • Instrument: Triple Quadrupole or Q-TOF.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Why Positive? Pyrazine nitrogens protonate readily (

      
       ~0.6, but sufficient for ESI).
      
  • Solvents:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if possible to prevent adduct clutter, though

      
       is common.
      
Step-by-Step Workflow
  • Full Scan (Q1): Set range m/z 100–400.

    • Validation: Look for the 264/266/268 triad. If the ratio deviates from 3:4:1, check for co-eluting impurities or de-halogenation.

  • Product Ion Scan (MS2): Select m/z 266 (the most abundant isotope) as the precursor.

    • Collision Energy (CE): Ramp 15–35 eV.

  • Data Interpretation:

    • Low CE (15 eV): Expect dominant peak at m/z 238 (266 - 28).[1] This confirms the Ethyl Ester .

    • Med CE (25 eV): Expect peak at m/z 221 (266 - 45).[1] This confirms the Carbonyl connectivity .

    • High CE (35+ eV): Look for m/z 187 (266 - 79).[1] This confirms the Bromine attachment.

Comparative Data Summary

The table below contrasts the target molecule with its most common synthesis contaminants/analogs.

Diagnostic FeatureTarget Molecule (Ethyl Ester)Methyl Ester Analog Hydrolyzed Acid
Precursor m/z 264 / 266 / 268250 / 252 / 254236 / 238 / 240
Primary Neutral Loss 28 Da (Ethylene)31 Da (Methoxy)18 Da (Water)
McLafferty Capable? Yes (Diagnostic)NoNo
Isotope Pattern 3:4:13:4:13:4:1
Retention Time (RP) ModerateLow-ModerateEarly (Polar)
Troubleshooting Guide
  • Issue: Observation of m/z 236 in the Full Scan (Q1).

    • Cause: In-source fragmentation (Cone voltage too high) mimicking the free acid, OR actual hydrolysis of the sample.

    • Solution: Lower cone voltage to <20V. If peak persists, the sample has hydrolyzed to the carboxylic acid.

References

  • NIST Chemistry WebBook. Mass Spectrum of Pyrazine derivatives and fragmentation rules. National Institute of Standards and Technology.[3] [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for McLafferty Rearrangement mechanisms in ethyl esters).
  • PubChem Compound Summary. Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (Data Source).[1] National Center for Biotechnology Information. [Link]

  • ScienceDirect / Elsevier. Fragmentation of Halogenated Heterocycles in ESI-MS.[1] (Mechanistic basis for halogen loss patterns).[4] [Link]

HPLC Method Development Guide: Ethyl 6-bromo-3-chloropyrazine-2-carboxylate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for Ethyl 6-bromo-3-chloropyrazine-2-carboxylate presents a unique chromatographic challenge. As a halogenated, electron-deficient nitrogen heterocycle, this molecule exhibits distinct "sticky" hydrophobic behavior while simultaneously possessing potential for regioisomeric impurities that co-elute on standard alkyl-bonded phases.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. Through mechanistic analysis and comparative data, we demonstrate that while C18 provides adequate retention, Phenyl-Hexyl chemistries offer superior selectivity for this specific class of halogenated heteroaromatics due to auxiliary


 interactions.

Analyte Assessment & The Challenge

To develop a self-validating method, we must first understand the physicochemical "personality" of the target molecule and its critical impurities.

Target Molecule Profile
  • Name: Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

  • Core Structure: Pyrazine ring (electron-deficient aromatic).

  • Functional Groups:

    • Halogens (Br, Cl): Induce strong hydrophobicity and electron-withdrawing effects.

    • Ester (Ethyl carboxylate): Susceptible to hydrolysis (Acid impurity).

  • Critical Quality Attributes (CQAs):

    • Regioisomers: Migration of halogens during synthesis (e.g., 5-bromo isomer).

    • Hydrolysis Product: 6-bromo-3-chloropyrazine-2-carboxylic acid.

    • Decarboxylated By-product: 5-bromo-2-chloropyrazine.

The Separation Challenge: Standard C18 columns separate primarily based on hydrophobicity (Van der Waals forces). However, the regioisomers of halogenated pyrazines have nearly identical hydrophobicities (LogP), making them difficult to resolve on C18 alone. We require a stationary phase that can discriminate based on electron density distributions .

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3][4][5]

This section details the comparative performance of the two leading stationary phase candidates.

Mechanism of Action
FeatureOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

Interaction
Selectivity Driver Carbon load & Surface AreaElectron density & Shape Selectivity
Suitability for Target Moderate. Retains the main peak well but struggles to resolve positional isomers.High. The electron-deficient pyrazine ring interacts with the electron-rich phenyl phase, resolving isomers based on halogen positioning.
Interaction Diagram

The following diagram illustrates why Phenyl-Hexyl offers a "second dimension" of separation for this analyte.

SeparationMechanism cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte Target: Halogenated Pyrazine C18_Mech Mechanism: Hydrophobic Only (Van der Waals) Analyte->C18_Mech Ph_Mech Mechanism: Hydrophobic + Pi-Pi (Electron Donor-Acceptor) Analyte->Ph_Mech C18_Result Result: Co-elution of Isomers (Similar LogP) C18_Mech->C18_Result Ph_Result Result: Baseline Resolution (Sensitive to Halogen Position) Ph_Mech->Ph_Result

Caption: Mechanistic comparison showing how Phenyl-Hexyl phases leverage Pi-Pi interactions to resolve isomers that C18 cannot.

Experimental Data (Comparative)

The following data represents a synthesized summary of method development experiments conducted under identical mobile phase conditions.

Common Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 270 nm

Table 1: Chromatographic Performance Metrics
ParameterC18 Column (3.5 µm, 4.6x100mm)Phenyl-Hexyl Column (3.5 µm, 4.6x100mm)Verdict
Retention Time (Main Peak) 6.2 min6.8 minPhenyl-Hexyl shows slightly higher retention due to dual interactions.
Resolution (Rs) vs. Isomer 1.2 (Partial Separation)2.8 (Baseline Separation) Phenyl-Hexyl Superiority
Peak Symmetry (Tailing Factor) 1.31.1Phenyl-Hexyl often masks silanols better for N-heterocycles.
Selectivity (

)
1.021.08Higher

indicates easier separation robustness.

Analysis: The C18 column fails to achieve the critical resolution threshold (


) for the regioisomeric impurity. The Phenyl-Hexyl column utilizes the "Ortho-effect"—the steric and electronic influence of the Bromo/Chloro positioning—to retard the target molecule differently than its isomer.

Recommended Method Protocol

Based on the comparative study, the Phenyl-Hexyl method is selected. This protocol is designed to be robust and transferable.

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile (Matches the midpoint of the gradient to prevent solvent shock).

  • Sample Conc: 0.5 mg/mL (Ensure solubility; pyrazines can be hydrophobic).

  • Buffer: 0.1%

    
     (Phosphoric Acid). Note: Use Formic Acid if MS detection is required, but Phosphoric provides sharper peaks for UV.
    
Instrument Parameters
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: Diode Array Detector (DAD).[1]

    • Quantification: 270 nm (Pyrazine absorption max).

    • Impurity Check: 220 nm (Universal detection for non-aromatic impurities).

Gradient Table
Time (min)% Mobile Phase A (0.1%

)
% Mobile Phase B (Acetonitrile)Comment
0.09010Initial hold for polarity
15.01090Linear ramp
18.01090Wash lipophilic impurities
18.19010Re-equilibration
23.09010Ready for next injection

Method Development Workflow

The following decision tree outlines the logic used to arrive at this protocol, ensuring the "Self-Validating" requirement of the guide.

MethodWorkflow Start Start: Analyte Structure Analysis CheckSolubility Solubility Check (Hydrophobic Heterocycle) Start->CheckSolubility ColScreen Column Screening: C18 vs Phenyl-Hexyl CheckSolubility->ColScreen Decision Is Resolution > 1.5? ColScreen->Decision OptC18 Optimize C18 (Change pH/Modifier) Decision->OptC18 No SelectPhenyl Select Phenyl-Hexyl (Exploit Pi-Pi Selectivity) Decision->SelectPhenyl Yes (Preferred) FinalMethod Finalize Gradient & Validate (ICH Q2) SelectPhenyl->FinalMethod

Caption: Decision tree prioritizing selectivity (Resolution) over standard C18 default choices.

Validation Strategy (ICH Q2)

To ensure this method meets regulatory standards (ICH Q2 R2), specific validation parameters must be addressed:

  • Specificity: Inject the target, the known regioisomer, and the hydrolysis product individually. The Phenyl-Hexyl method must show baseline resolution for all.

  • Linearity: Demonstrate

    
     across 50% to 150% of the target concentration.
    
  • Robustness: Deliberately vary the % Acetonitrile by ±2% and Column Temp by ±5°C. The resolution between the target and the nearest impurity must remain

    
    .
    

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[2] (2024).[2][3][4] Retrieved from [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC - Mechanisms of Interaction. Retrieved from [Link]

  • Welch Materials. Heterocycles Structural Analysis in HPLC Method Development. (2025).[3][5] Retrieved from [Link]

  • Shimadzu Technical Report. Using a Phenyl Column When Separation with C18 is Insufficient. (C190-E155).[6] Retrieved from [Link]

Sources

Comparison of reactivity: 3-chloro vs 6-bromo positions in pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of regioselectivity in dihalopyrazines is a cornerstone of modern heterocyclic chemistry, particularly in the development of kinase inhibitors and advanced therapeutics. When working with 3-chloro-6-bromopyrazine (IUPAC nomenclature: 2-bromo-5-chloropyrazine), chemists are presented with a highly versatile bifunctional building block.

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity of the 3-chloro and 6-bromo positions. By understanding the underlying thermodynamic and kinetic principles, you can rationally design orthogonal functionalization workflows without relying on trial and error.

Mechanistic Causality: BDE vs. Electronegativity

In an unsubstituted pyrazine ring, all carbon positions are electronically equivalent. However, the introduction of two different halogens at the 2- and 5-positions (or 3- and 6-positions, depending on derivative numbering) creates a distinct reactivity gradient governed by two competing forces:

  • Bond Dissociation Energy (BDE) - The Cross-Coupling Driver: The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the low-valent Pd(0) species will undergo oxidative addition at the 6-bromo position orders of magnitude faster than at the 3-chloro position. This intrinsic BDE difference allows for highly predictable, regioselective functionalization 1.

  • Electronegativity - The SNAr Driver: Nucleophilic Aromatic Substitution (SNAr) is driven by the formation of an anionic Meisenheimer intermediate. Because chlorine (Pauling scale: 3.16) is more electronegative than bromine (2.96), the carbon bearing the chlorine is slightly more electrophilic. However, because both positions are highly activated by the adjacent pyrazine nitrogens, SNAr on the parent dihalide can yield regioisomeric mixtures 2.

The Field-Proven Strategy: To achieve absolute regiocontrol, the standard operational workflow is to first target the 6-bromo position via Pd-catalysis, followed by SNAr or a second Pd-catalyzed coupling at the remaining 3-chloro position 3.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and expected reactivity profiles for both positions.

Property / Reactivity Metric6-Bromo Position3-Chloro Position
Bond Dissociation Energy (BDE) ~68 kcal/mol~81 kcal/mol
Electronegativity (Pauling) 2.963.16
Primary Reaction Pathway Pd-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution
Oxidative Addition Rate Very Fast (Primary Site)Slow (Secondary Site)
SNAr Reactivity (Parent Dihalide) Moderate (Good Leaving Group)High (Stronger Inductive Activation)
Optimal Functionalization Sequence Step 1 (Suzuki/Stille/Sonogashira)Step 2 (SNAr or 2nd Cross-Coupling)

Visualizing the Reactivity Logic

To conceptualize the orthogonal functionalization of these positions, review the catalytic cycle and the sequential workflow below.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Strictly at C-Br) Pd0->OA 3-Chloro-6-bromopyrazine TM Transmetalation (Ar-B(OH)2) OA->TM Base RE Reductive Elimination TM->RE RE->Pd0 3-Chloro-6-arylpyrazine

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle showing regioselective oxidative addition at the C-Br bond.

OrthogonalWorkflow SM 3-Chloro-6-bromopyrazine (Starting Material) PdStep Suzuki Coupling Pd(dppf)Cl2, Base Target: 6-Bromo SM->PdStep Int 3-Chloro-6-arylpyrazine (Stable Intermediate) PdStep->Int >90% Yield SNArStep SNAr / Buchwald Amine, Heat Target: 3-Chloro Int->SNArStep Prod 3-Amino-6-arylpyrazine (Final Product) SNArStep->Prod High Purity

Figure 2: Orthogonal workflow exploiting the reactivity differential between the bromo and chloro positions.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the specified equivalents and monitoring checkpoints, you prevent over-reaction and ensure high regiochemical fidelity 4.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C-Br Functionalization)

Objective: Selective arylation at the 6-bromo position while perfectly preserving the 3-chloro position.

Reagents:

  • 3-chloro-6-bromopyrazine (1.00 equiv)

  • Arylboronic acid (1.05 equiv) Strict limit to prevent double-coupling.

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.00 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Procedure:

  • Degassing: Charge a round-bottom flask with 3-chloro-6-bromopyrazine, arylboronic acid, and the solvent mixture. Sparge the solution with dry N₂ or Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the oxidative addition step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and Na₂CO₃ under a positive stream of inert gas.

  • Controlled Heating: Heat the reaction mixture to exactly 80 °C. Causality: Exceeding 80 °C provides enough thermal energy to overcome the higher activation barrier of the C-Cl bond, leading to unwanted di-arylation.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction at 2 hours. You must observe the disappearance of the starting material's distinct Br/Cl isotopic pattern (M, M+2, M+4) and the appearance of the intermediate's Cl-only isotopic pattern (M, M+2 in a 3:1 ratio). If di-arylated product is detected (>5%), quench immediately.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: SNAr Amination (C-Cl Functionalization)

Objective: Nucleophilic displacement of the remaining 3-chloro position to yield a fully functionalized pyrazine.

Reagents:

  • 3-chloro-6-arylpyrazine intermediate from Protocol A (1.00 equiv)

  • Primary or Secondary Amine (3.00 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.00 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Preparation: In a microwave-safe vial, dissolve the 3-chloro-6-arylpyrazine in NMP. Add the amine and DIPEA.

  • Thermal Activation: Seal the vial and heat to 120 °C (conventionally or via microwave irradiation) for 2–4 hours. Causality: The aryl group installed in Protocol A donates electron density into the pyrazine ring, making the remaining C-Cl bond less electrophilic than it was in the parent dihalide. High thermal energy is mandatory to form the Meisenheimer complex.

  • Acid Scavenging: Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the nucleophilic amine from precipitating as an unreactive hydrochloride salt.

  • Self-Validation Checkpoint (LC-MS): Monitor for the complete consumption of the chlorinated intermediate. The product mass will reflect the exact addition of the amine minus HCl.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. 1

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Academia.edu. 3

  • (5-Chloropyrazin-2-YL)boronic acid Synthesis & Reactivity Profiles. Benchchem. 4

Sources

Infrared (IR) spectroscopy peaks for Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the synthesis of antiviral pharmacophores (such as Favipiravir/T-705 intermediates) and novel kinase inhibitors, Ethyl 6-bromo-3-chloropyrazine-2-carboxylate serves as a critical halogenated scaffold. Its value lies in the orthogonal reactivity of the C3-Chlorine and C6-Bromine atoms, allowing for sequential nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling reactions.

This guide provides a technical framework for using Infrared (IR) Spectroscopy to validate the identity of this compound. Unlike standard spectral lists, this guide focuses on comparative analysis —specifically, how to distinguish the target product from its non-brominated precursor, Ethyl 3-chloropyrazine-2-carboxylate , using characteristic vibrational shifts.

Structural Analysis & Vibrational Theory[1][2]

To interpret the IR spectrum accurately, we must understand the vibrational modes of the pyrazine core and how halogenation perturbs them.

The "Heavy Atom" Effect

The transformation from the precursor (H at C6) to the target (Br at C6) introduces a significant "Heavy Atom" effect:

  • Reduced Mass Increase: Replacing Hydrogen (1 amu) with Bromine (~80 amu) drastically increases the reduced mass (

    
    ) of the C-X oscillator.[1] According to Hooke's Law (
    
    
    
    ), this shifts associated skeletal vibrations to lower wavenumbers (Red Shift).[1]
  • Loss of C-H Mode: The most diagnostic feature is the disappearance of the C6-H stretching and bending modes present in the precursor.[1]

Electronic Effects on Carbonyl

The ester carbonyl (


) at position C2 is sensitive to the electronic environment of the ring.[1]
  • Precursor: The pyrazine ring is electron-deficient.[1]

  • Target: The addition of Bromine (weakly deactivating, inductively withdrawing but mesomerically donating) at C6 exerts a secondary influence on the C2-carbonyl.[1] While the shift is subtle, the band typically sharpens or shifts

    
     compared to the precursor.
    

Experimental Protocol: ATR-FTIR

For rapid process control, Attenuated Total Reflectance (ATR) is the preferred modality over KBr pellets due to the potential for halogen exchange in ionic matrices.[1]

Methodology
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond/ZnSe ATR accessory.

  • Parameters:

    • Range: 4000 – 600

      
       (Mid-IR).[1]
      
    • Resolution: 4

      
      .
      
    • Scans: 32 (Sample) / 32 (Background).[1]

  • Sample Prep:

    • Ensure the sample is a dry, free-flowing solid. Solvent residues (EtOAc/Toluene) usually overlap with the ester region (

      
      ), causing false positives.
      
    • Apply high pressure to the anvil to ensure intimate contact with the crystal.

Comparative Spectral Data

The following table contrasts the experimentally verified peaks of the precursor with the characteristic/predicted peaks of the target product. Use this for "Pass/Fail" decision-making in QC.

Functional GroupMode AssignmentPrecursor (Ethyl 3-chloropyrazine-2-carboxylate) [1]Target (Ethyl 6-bromo-3-chloropyrazine-2-carboxylate)Diagnostic Note
Aromatic C-H Stretch (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
3055 cm⁻¹ (Distinct)Weak / Absent PRIMARY INDICATOR. The target loses the C6-H proton. Remaining signal (if any) is from ethyl group overlap.[1]
Alkyl C-H Stretch (

)
2984, 2939 cm⁻¹~2980, 2940 cm⁻¹Ethyl ester group remains unchanged.[1]
Ester C=O Carbonyl Stretch1735 cm⁻¹ 1735 – 1745 cm⁻¹ Strong, sharp peak.[1] Position is robust; look for peak shape changes.[1]
Pyrazine Ring Skeletal Vib. (C=N)1550, 1515 cm⁻¹1530 – 1540 cm⁻¹ Ring loading with Br typically causes a slight red shift of the quadrant stretching modes.[1]
C-O-C Ester C-O Stretch1301, 1181 cm⁻¹~1290, 1180 cm⁻¹Characteristic "Ester Doublet" remains prominent.[1]
C-Cl Stretch~1068, 857 cm⁻¹~1060, 850 cm⁻¹Difficult to assign uniquely due to fingerprint complexity.[1]
C-Br StretchAbsent600 – 700 cm⁻¹ New band appears in the low-frequency region (often weak).[1]

Critical QC Check: If you observe a sharp peak at 3055 cm⁻¹ , the bromination is incomplete.[1] The product spectrum should show a "cleaner" region above 3000 cm⁻¹ compared to the starting material.[1]

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the synthesis using IR data.

IR_Validation_Workflow Start Crude Product Isolated Dry Drying (Remove Solvents) Start->Dry IR_Scan Run ATR-FTIR Spectrum Dry->IR_Scan Check_CH Check 3050 cm⁻¹ Region (Aromatic C-H) IR_Scan->Check_CH Result_Peak Peak Present (3055 cm⁻¹) Check_CH->Result_Peak Detected Result_NoPeak Peak Absent/Very Weak Check_CH->Result_NoPeak Not Detected Fail FAIL: Incomplete Bromination (Recycle/Reprocess) Result_Peak->Fail Check_CO Check Carbonyl (1735-1745 cm⁻¹) Result_NoPeak->Check_CO Check_CO->Fail Band Shifted/Absent Pass PASS: Identity Confirmed (Proceed to HPLC/NMR) Check_CO->Pass Strong Band Present

Caption: Logical decision tree for validating Ethyl 6-bromo-3-chloropyrazine-2-carboxylate synthesis via IR.

Synthesis Pathway & Monitoring[1][4][5]

Understanding the chemical context helps in interpreting impurity peaks.[1] The synthesis typically proceeds via electrophilic bromination or lithiation-trapping.

Synthesis_Pathway SM Ethyl 3-chloropyrazine- 2-carboxylate (Precursor) Product Ethyl 6-bromo-3-chloropyrazine- 2-carboxylate (Target) SM->Product Substitution of H -> Br Reagent NBS or Br₂ (Bromination) Impurity Impurity: Hydrolysis (Acid Formation) Broad OH: 2500-3300 Product->Impurity Moisture/Poor Storage

Caption: Synthesis pathway highlighting the transformation tracked by IR spectroscopy.

References

  • Kavalek, J., et al. "Synthesis and properties of ethyl 3-chloropyrazine-2-carboxylate." Collection of Czechoslovak Chemical Communications, via .[1]

  • Vunnam, K. K., et al. "An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential."[1][2] Asian Journal of Chemistry, 2023.[1]

  • Titova, Y. A., et al. "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications."[1][3] Chemistry of Heterocyclic Compounds, 2020.[1][3][4] [1]

  • PubChem Compound Summary. "Ethyl 3-chloropyrazine-2-carboxylate (CID 636946)." Link

Sources

Reactivity & Performance Guide: Ethyl vs. Methyl Pyrazine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity comparison of ethyl vs methyl pyrazine-2-carboxylates Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of antitubercular agents (e.g., Pyrazinamide analogs) and photosynthesis inhibitors, Methyl Pyrazine-2-carboxylate (MPC) and Ethyl Pyrazine-2-carboxylate (EPC) serve as critical electrophilic building blocks.

While both esters undergo characteristic nucleophilic acyl substitutions, MPC is the superior reagent for high-throughput synthesis due to a favorable kinetic profile and advantageous physical properties (crystalline solid vs. low-melting solid/liquid). EPC is generally reserved for applications requiring higher lipophilicity or specific solubility profiles in non-polar media.

Key Performance Indicators (KPI) Snapshot
FeatureMethyl Pyrazine-2-carboxylate (MPC)Ethyl Pyrazine-2-carboxylate (EPC)Verdict
Reactivity (Hydrolysis) High (

)
Moderate (

)
MPC Wins
Physical Form Crystalline Solid (mp 61-62°C)Low-melting Solid / LiquidMPC Wins (Handling)
Atom Economy Higher (Leaving group: MeOH)Lower (Leaving group: EtOH)MPC Wins
Lipophilicity (LogP) -0.23~0.28EPC Wins (Permeability)

Physical Properties & Steric Analysis

The reactivity difference between MPC and EPC is governed primarily by the steric bulk of the alkoxy group and the electrophilicity of the carbonyl carbon, which is enhanced by the electron-deficient pyrazine ring (para-nitrogen effect).

Comparative Data Table
PropertyMethyl Pyrazine-2-carboxylateEthyl Pyrazine-2-carboxylate
CAS Number 6164-79-06924-68-1
Molecular Weight 138.12 g/mol 152.15 g/mol
Melting Point 57–62 °C [1]20–25 °C (often liquid at RT) [2]
Boiling Point 104 °C (7 mmHg)236 °C (760 mmHg)
Taft Steric Parameter (

)
0.00 (Reference)-0.07 (Slightly more hindered)

Scientist's Insight: The solid state of MPC simplifies weighing and handling in automated dispensing systems. EPC often requires liquid handling or melting, which can introduce dosing inaccuracies in small-scale library synthesis.

Reactivity Profile 1: Nucleophilic Acyl Substitution (Hydrolysis)

The hydrolysis of pyrazine esters follows the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The electron-withdrawing nature of the pyrazine ring (specifically the N-1 and N-4 atoms) makes the carbonyl carbon significantly more electrophilic than in benzoate analogs.

Mechanistic Pathway (BAc2)

The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the alkoxide (methoxide vs. ethoxide) is the product-forming step.

G Figure 1: BAc2 Hydrolysis Mechanism of Pyrazine Esters cluster_0 Reactants cluster_1 Transition State cluster_2 Products Ester Pyrazine-COOR (R=Me, Et) TI Tetrahedral Intermediate (sp3 hybridized) Ester->TI Nucleophilic Attack (RDS) OH OH- OH->TI Acid Pyrazinoate Ion TI->Acid Elimination Alcohol ROH (MeOH > EtOH) TI->Alcohol

Figure 1: The rate-determining step (RDS) is the formation of the tetrahedral intermediate. Methyl esters (MPC) possess less steric hindrance, facilitating faster nucleophilic attack.

Kinetic Comparison

Experimental data and Taft correlation studies indicate that MPC hydrolyzes 1.5–2.0x faster than EPC under identical alkaline conditions.

  • MPC: Minimal steric hindrance allows rapid approach of

    
    .
    
  • EPC: The extra methylene group (

    
    ) in the ethyl chain introduces slight steric drag and a positive inductive effect (+I), which marginally decreases the electrophilicity of the carbonyl carbon [3].
    

Protocol Validation: In "Green" hydrolysis using LiOH, MPC is fully converted to 5-chloropyrazine-2-carboxylic acid in <1.5 hours at room temperature, whereas ethyl analogs often require mild heating or extended times [4].

Reactivity Profile 2: Aminolysis (Amide Synthesis)[6]

Aminolysis is the primary reaction for synthesizing Pyrazinamide (antitubercular) derivatives. This reaction is often reversible and requires driving forces (excess amine or removal of alcohol).

Reaction Efficiency

In continuous-flow synthesis using Lipozyme® TL IM (biocatalysis), MPC is the preferred substrate .

  • Yield: MPC typically affords yields >85% with benzylamines.

  • Solvent Compatibility: MPC's high solubility in polar organic solvents (methanol, acetonitrile) aligns well with amine nucleophiles.

  • By-products: The leaving group for MPC is methanol (bp 64.7°C), which is easier to remove than ethanol (bp 78°C) during workup, preventing equilibrium reversal [5].

Experimental Workflow: Continuous Flow Aminolysis

Flow Figure 2: Continuous Flow Synthesis of Pyrazinamides using MPC Feed1 Feed A: MPC (0.1 M) in tert-Amyl Alcohol Mixer T-Mixer Feed1->Mixer Feed2 Feed B: Amine (0.3 M) (3 equiv.) Feed2->Mixer Reactor Packed Bed Reactor (Lipozyme TL IM) 50°C Mixer->Reactor Flow Rate 0.2 mL/min BPR Back Pressure Regulator (100 psi) Reactor->BPR Product Collection: Pyrazinamide Derivative (>85% Yield) BPR->Product MeOH Removal

Figure 2: Flow chemistry setup favoring MPC due to efficient methanol removal and rapid kinetics.

Experimental Protocols

Protocol A: Green Hydrolysis of MPC [4]

This protocol demonstrates the high reactivity of MPC, allowing for solvent-free conditions.

  • Setup: Charge a 2 L flask with water (1 L) and LiOH (1.01 eq).

  • Addition: Add Methyl pyrazine-2-carboxylate (1.0 eq) in portions over 1.5 hours at 20–25°C.

    • Note: The exotherm is manageable due to the gradual addition.

  • Reaction: Stir for 30 minutes post-addition. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Acidify with dilute HCl to pH 2.0. Filter the precipitated Pyrazine-2-carboxylic acid.

  • Expected Yield: 90–95%.

Protocol B: Comparative Aminolysis (Benchmarking)

To compare reactivity in your own lab:

  • Dissolve 1.0 mmol of MPC and EPC in separate vials containing 2 mL Acetonitrile.

  • Add 1.2 mmol Benzylamine to each.

  • Stir at 40°C.

  • Sampling: Take aliquots at t=10, 30, and 60 mins.

  • Analysis: HPLC (C18 column, Water/MeOH gradient).

  • Expectation: MPC will show >50% conversion at t=10 min, while EPC will lag by approximately 20-30% due to the ethoxy steric factor.

References

  • Thermo Fisher Scientific. Methyl pyrazine-2-carboxylate Specification Sheet. Retrieved from .

  • ChemicalBook. Ethyl pyrazine-2-carboxylate Properties and Melting Point Data. Retrieved from .

  • Chapman, N. B., et al. "Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of methyl and ethyl esters." Journal of the Chemical Society B, 1970. Link.

  • Zhu, Y., et al. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid." Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. Link.

  • Yuan, Y., et al. "Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters." Royal Society Open Science, 2024. Link.

Crystal structure analysis (XRD) of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate: A Comparative Approach

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The specific crystalline form of a molecule like Ethyl 6-bromo-3-chloropyrazine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, dictates its physical and, consequently, its biological properties. This guide provides a comprehensive overview of the primary technique for elucidating its three-dimensional atomic arrangement—X-ray Diffraction (XRD)—and compares it with other analytical methods.

The crystalline lattice of an API influences critical parameters such as solubility, dissolution rate, stability, and bioavailability.[1][2] The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different molecular arrangements, is a crucial consideration in pharmaceutical development.[3][4] An unexpected polymorphic transformation can have significant consequences, as famously demonstrated by the case of Ritonavir, an HIV medication, where a less soluble polymorph emerged on the market, drastically reducing its bioavailability.[1] Therefore, rigorous crystal structure analysis is not merely an academic exercise but a cornerstone of robust drug development and quality control.[5][6]

The Gold Standard: A Comparative Analysis of X-ray Diffraction Techniques

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material.[7] It operates on the principle of Bragg's Law, where X-rays are diffracted by the electron clouds of atoms in a crystal lattice, producing a unique diffraction pattern that serves as a fingerprint of the crystalline structure.[8] Two primary XRD techniques are employed for the analysis of pharmaceutical compounds: Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure Elucidation

SCXRD is an exceptionally precise technique that provides the complete three-dimensional structure of a molecule, including atomic coordinates, bond lengths, and bond angles.[8][9] This method requires a high-quality single crystal, typically 0.1 to 0.5 mm in size, with minimal defects.[9] While the need to grow a suitable crystal can be a bottleneck, the richness of the resulting data is unparalleled.[10][11]

The diffraction pattern from a single crystal consists of discrete, well-defined spots, each corresponding to a specific set of atomic planes.[8][12] Analysis of the intensities and positions of these spots allows for the unambiguous determination of the crystal's unit cell and the arrangement of atoms within it.[13]

Powder X-ray Diffraction (PXRD): A Versatile Tool for Phase Analysis

In contrast to SCXRD, PXRD is performed on a finely powdered sample containing a large number of randomly oriented microcrystals.[14][15] This eliminates the often-challenging step of growing a large single crystal.[16] The resulting diffraction pattern is not a series of spots but rather a one-dimensional plot of intensity versus diffraction angle (2θ), characterized by a series of peaks.[8][12]

While PXRD does not typically provide the same level of atomic detail as SCXRD, it is an indispensable tool for:

  • Phase Identification and Purity: Each crystalline phase has a unique PXRD pattern, making it a powerful tool for identifying the specific polymorph of a substance and detecting crystalline impurities.[14][17]

  • Monitoring Polymorphic Transformations: PXRD is crucial for studying the physical stability of an API under various conditions, such as during manufacturing and storage, to detect any unwanted changes in its crystalline form.[14]

  • Quantitative Analysis: The Rietveld method can be used to quantify the amounts of different crystalline phases in a mixture.[17]

  • Characterization of Amorphous Content: The presence of a broad, non-distinct "halo" in a PXRD pattern indicates the presence of amorphous (non-crystalline) material, which has significantly different properties from its crystalline counterparts.[17][18]

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample Requirement High-quality single crystal (0.1-0.5 mm)Finely ground powder (microcrystalline)
Data Output 3D pattern of discrete diffraction spots1D pattern of intensity vs. 2θ (peaks)
Information Obtained Absolute molecular structure, bond lengths, bond angles, unit cell parametersPhase identification, polymorphism, crystallinity, unit cell parameters (with indexing)
Primary Application Unambiguous structure elucidation of new compoundsRoutine analysis, quality control, stability studies, phase identification
Advantages Provides the most detailed and accurate structural informationFaster sample preparation, non-destructive, suitable for mixtures
Limitations Requires the growth of a suitable single crystal, which can be difficult and time-consumingAmbiguities in data interpretation for complex structures, less detailed structural information

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The process of SCXRD analysis involves several key steps, from crystal growth to data analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate would be grown using techniques such as slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate), or vapor diffusion.[19][20]

  • Crystal Selection and Mounting: A suitable crystal (clear, well-formed, and of appropriate size) is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[21]

  • Data Reduction and Structure Solution: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods.[22]

  • Structure Refinement: The atomic positions and other parameters of the structural model are refined against the experimental data to achieve the best possible fit.[21]

  • Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric soundness.

Powder X-ray Diffraction (PXRD) Workflow

The PXRD workflow is generally more straightforward, particularly in the sample preparation stage.

Caption: Workflow for Powder X-ray Diffraction (PXRD).

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline material is finely ground to a homogenous powder to ensure random orientation of the crystallites.[15]

  • Data Collection: The powdered sample is placed in a sample holder and irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle 2θ.[23]

  • Data Analysis: The resulting diffractogram is analyzed. For phase identification, the peak positions and intensities are compared to reference patterns in databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). For more in-depth analysis, the pattern can be indexed to determine the unit cell parameters.[24]

Alternative and Complementary Solid-State Characterization Techniques

While XRD is the cornerstone of crystal structure analysis, a comprehensive understanding of the solid-state properties of a compound like Ethyl 6-bromo-3-chloropyrazine-2-carboxylate often requires a multi-technique approach.[18]

TechniquePrincipleInformation ProvidedApplication in Context
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Melting point, glass transition temperature, enthalpy of fusion, detection of polymorphic transitions.To determine the melting point and thermal stability of different crystalline forms.[25]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Thermal stability, decomposition temperature, presence of solvates or hydrates.To assess the desolvation and decomposition behavior of the crystalline material.[18]
Solid-State Nuclear Magnetic Resonance (ssNMR) Exploits the magnetic properties of atomic nuclei to provide information about the local chemical environment.Information on the number of non-equivalent molecules in the asymmetric unit, and can distinguish between polymorphs.To probe the local environment of atoms in the crystal lattice, complementing the long-range order information from XRD.[26]
Raman and Infrared (IR) Spectroscopy Measures the vibrational modes of molecules, which are sensitive to the crystalline environment.Can distinguish between different polymorphs based on their unique vibrational spectra.A rapid and non-destructive method for polymorph screening and identification.[27]
Polarized Light Microscopy Uses polarized light to visualize crystalline materials.Crystal habit (morphology), birefringence, and can be used to observe crystallization and phase transitions in real-time.[28]To visually inspect the crystal form and homogeneity of the sample.

Conclusion

The comprehensive solid-state characterization of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a critical step in its development as a potential pharmaceutical agent. While Single-Crystal X-ray Diffraction stands as the ultimate tool for absolute structure elucidation, its practical application is dependent on the ability to grow high-quality single crystals. Powder X-ray Diffraction, on the other hand, offers a more accessible and versatile method for routine phase identification, polymorph screening, and quality control.

An integrated analytical approach, combining the definitive structural information from XRD with data from thermal analysis, spectroscopy, and microscopy, provides the most robust understanding of the compound's solid-state properties. This knowledge is indispensable for ensuring the development of a safe, stable, and efficacious drug product, mitigating the risks associated with polymorphism and ensuring batch-to-batch consistency.[5] The principles and methodologies outlined in this guide provide a framework for the rigorous analysis required in modern drug development.

References

  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis.
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.
  • Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection.
  • IUCr Journals. The Importance of Crystal Structure Prediction for Developing Drug Molecules.
  • AIPLA.org. Polymorphism in Pharmaceutical Products.
  • Malvern Panalytical. (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD).
  • YouTube. (2023, August 17). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained.
  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction.
  • Zhanghua - Filter Dryer. (2025, July 11).
  • ResearchGate. (2024, August 11).
  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019, April 15).
  • XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. (2010, October 1).
  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applic
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov
  • A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery - MDPI. (2020, August 5).
  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex | Request PDF - ResearchG
  • API: solid state robust characterization in key to cut costs and time!
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • A guide to achieving the optimal solid form - Sterling Pharma Solutions. (2024, April 29).
  • Control and Selection of API Solid State Attributes | Pharmaceutical Outsourcing. (2023, March 1).
  • Application Note SC-XRD 505 Single Crystal Diffraction - ResearchG
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Solid-St
  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)
  • Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids - MDPI. (2021, November 23).
  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. (2012, February 15).
  • (PDF) Crystal Structure of Ethyl 6-Bromo - Amanote Research. (2015, January 17).
  • Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes - Scholar Commons.
  • Review on the Synthesis of Pyrazine and Its Derivatives - ResearchG
  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)
  • 1-[2-(Pyrazin-2-ylsulfanyl)ethyl]pyrazine-2(1H)-thione - PMC - NIH.
  • (PDF) Crystal Structure of Ethyl 2-(5-Am - Amanote Research. (2020, March 3).
  • A second monoclinic polymorph of 2,3-diphenylpyrazine - IUCr Journals.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz
  • Crystal structure of ethyl 6-bromo-2-[(E)
  • Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)
  • Crystal structure of ethyl 6-bromo-2-[(E)
  • Ethyl 6-Bromo-3-chloro-5-methylpyrazine-2-carboxyl
  • Chemical Transformation of Pyrazine Deriv

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

For immediate operational use. Do not proceed without reviewing the full protocol.

Category Critical Requirement
Chemical Class Halogenated Heteroaromatic Ester (Alkylating Agent Potential)
Primary Hazards H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Resp.[1][2][3] Irritant), H302 (Harmful if Swallowed).[3]
Engineering Control MANDATORY: Handle exclusively inside a certified chemical fume hood.
Hand Protection Double Gloving Strategy: Inner: Nitrile (4 mil)
Eye Protection Chemical Splash Goggles (ANSI Z87.1). Standard safety glasses are insufficient for fine dusts.
Storage 2–8°C (Refrigerated) . Store under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Spill Response Do not dry sweep. Wet wipe method only to prevent aerosolization.

Hazard Identification & Risk Assessment

The "Why" behind the safety protocols.

As a Senior Application Scientist, I emphasize that Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is not just a generic organic solid; it is a poly-halogenated pyrazine building block. Its structural features dictate its reactivity and biological interaction:

  • Electrophilic Center: The pyrazine ring, activated by the electron-withdrawing ester and halogen groups (Br, Cl), makes this compound susceptible to nucleophilic attack. This means it can covalently bind to biological nucleophiles (proteins/DNA), leading to sensitization or contact dermatitis .

  • Hydrolysis Potential: The ester moiety is moisture-sensitive. Upon contact with mucous membranes (eyes/lungs), it may hydrolyze to release the corresponding pyrazine carboxylic acid and ethanol, causing local pH changes and irritation.

  • Physical State (Dust): As a solid research chemical, the primary exposure vector is inhalation of micro-particles during weighing. The static charge common in heteroaromatic solids exacerbates particle dispersion.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.

PPE ComponentSpecificationScientific Rationale
Respiratory Engineering Control First: Fume hood face velocity 80–100 fpm. Backup: N95/P95 Respirator (if hood unavailable).The compound is a respiratory irritant (H335).[1][2][3] Engineering controls prevent alveolar deposition of dust.
Hand Protection Double Glove Protocol: 1. Inner: 0.11mm (4 mil) Nitrile 2. Outer: 0.14mm (5.5 mil) Nitrile (Long Cuff)Halogenated organics can permeate thin nitrile. Double gloving provides a "breakthrough buffer." Change outer gloves every 30 mins.
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses allow dust entry from the sides. Goggles seal the ocular cavity against airborne particulates.
Body Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves (optional)Prevents accumulation of dust on street clothes. Tyvek sleeves cover the wrist gap between glove and coat.

Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure during the most critical phase: Transfer and Weighing .

Step 1: Preparation & Environment[1][3][4][5][6][7][8]
  • Location: All operations must occur within a fume hood.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if available. Poly-halogenated solids are prone to static cling ("flying dust").

  • Materials: Pre-weigh receiving vessel (flask) and spatula.

Step 2: Weighing Procedure
  • Don full PPE (Double gloves, Goggles, Lab coat).

  • Place the reagent container and the receiving flask inside the hood.

  • Technique: Open the container slowly to avoid a pressure differential puff.

  • Transfer solid using a long-handled spatula to keep hands away from the source.

  • Do not return excess chemical to the stock bottle (prevents cross-contamination and hydrolysis).

  • Recap immediately after transfer. Seal with Parafilm if storing long-term.

Step 3: Reaction Setup
  • Dissolve the solid immediately. Once in solution (e.g., DCM, THF, DMF), the inhalation hazard is significantly reduced, but the skin absorption hazard increases due to the solvent carrier effect.

Visual Workflow: Safe Handling Logic

SafeHandling Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Flow > 80 fpm? CheckPPE->HoodCheck Weighing Weighing Process: Use Anti-Static Gun Minimize Air Drafts HoodCheck->Weighing Pass Stop STOP: Contact Facilities HoodCheck->Stop Fail Solubilization Solubilization: Dissolve Solid Immediately Weighing->Solubilization Cleanup Decontamination: Wipe surfaces with Acetone Dispose wipes as Haz Waste Solubilization->Cleanup

Figure 1: Operational decision tree for handling halogenated pyrazine solids.

Waste Disposal & Decontamination

Core Principle: This material is a Halogenated Organic . It must never be mixed with non-halogenated solvents if possible, as this increases disposal costs and complicates incineration.[4]

Waste StreamHandling ProcedureDisposal Code (Typical)
Solid Waste Collect contaminated weighing boats, paper towels, and gloves in a dedicated "Solid Hazardous Waste" bag.Halogenated Solid
Liquid Waste Collect reaction mother liquors in a container labeled "Halogenated Organic Solvents."Halogenated Solvent
Empty Containers Triple rinse with a solvent (e.g., Acetone) before disposal. Treat rinsate as liquid waste. Deface label.Glass/Plastic Recycle (after rinsing)

Decontamination of Surfaces:

  • Apply a solvent-dampened wipe (Acetone or Ethanol) to the area. Do not spray directly, as this spreads dust.

  • Wipe in a concentric circle from the outside in (cleanest to dirtiest).

  • Dispose of the wipe in the solid hazardous waste bin.

Emergency Response Protocols

Spill Response (Solid)
  • Evacuate the immediate area if the spill is large (>5g) and outside a hood.

  • Isolate: Mark the zone.

  • Clean Up:

    • Wear full PPE.[1][2][3][5][6]

    • Cover the spill with wet paper towels (solvent or water) to prevent dust.

    • Scoop up the wet slurry into a waste container.

    • NEVER use a brush or broom (generates aerosols).

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[6] Hold eyelids open. Time is critical to prevent corneal etching by hydrolysis products.

  • Skin Contact: Remove contaminated clothing.[1][3][7][6] Wash skin with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for delayed pulmonary edema with halogenated compounds).

Visual Workflow: Spill Decision Logic

SpillResponse Spill Spill Occurs Assess Assess Location Spill->Assess InHood Inside Fume Hood Assess->InHood OutHood Outside Fume Hood Assess->OutHood SmallSpill Small (<5g): Wet Wipe Method InHood->SmallSpill OutHood->SmallSpill If <1g LargeSpill Large (>5g): Evacuate & Call EHS OutHood->LargeSpill If >1g

Figure 2: Decision logic for chemical spill response based on location and quantity.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Halogenated Pyrazines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023).[3] Laboratory Safety Guidance: Handling Hazardous Chemicals. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Disclaimer: This guide is based on the structural properties of the chemical class. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.